Product packaging for N-Acetyl-3-hydroxy-L-valine(Cat. No.:CAS No. 63768-76-3)

N-Acetyl-3-hydroxy-L-valine

Cat. No.: B15306886
CAS No.: 63768-76-3
M. Wt: 175.18 g/mol
InChI Key: IUBJGVMYAUKPGJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-3-hydroxy-L-valine is a modified valine derivative of research interest for its role in branched-chain amino acid (BCAA) catabolism and its potential connection to key metabolic pathways. Its metabolite, 3-hydroxyisobutyrate (3-HIB), has been identified as a critical regulator of cellular lipid metabolism. Studies show that the valine-3-HIB pathway promotes fatty acid transport into cells and significantly increases the synthesis of triglycerides and lipid droplets . Research in human and cellular models has associated elevated 3-HIB with insulin resistance and the development of fatty liver disease, positioning this pathway as a target for metabolic disease research . Furthermore, while BCAAs are often studied together, valine restriction has been shown to induce distinct and beneficial metabolic effects, such as improved glucose tolerance and enhanced energy expenditure . This compound is provided exclusively for laboratory research purposes to facilitate these areas of scientific inquiry. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B15306886 N-Acetyl-3-hydroxy-L-valine CAS No. 63768-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63768-76-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

IUBJGVMYAUKPGJ-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)O

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid L-valine, featuring both an N-terminal acetyl group and a hydroxyl group on the side chain. While not extensively characterized in the scientific literature, its structure suggests potential roles in various biological processes and as a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the putative synthesis, predicted properties, and potential biological significance of this compound, drawing upon established methodologies for the synthesis of related β-hydroxy-α-amino acids and the known characteristics of N-acetylated amino acids.

Introduction

N-acetylated amino acids are a class of molecules with diverse biological functions, ranging from roles in protein stability and folding to acting as signaling molecules.[1][2] The N-acetylation of an amino acid neutralizes the positive charge of the N-terminal amino group, which can significantly alter its physicochemical properties and biological activity.[3][4] On the other hand, β-hydroxy-α-amino acids are crucial components of many natural products and pharmaceuticals, serving as versatile chiral synthons in organic synthesis.[5][6]

This compound combines these two key structural features. The presence of the hydroxyl group introduces a new site for potential hydrogen bonding and further chemical modification, while the N-acetyl group can influence its metabolic stability and interaction with biological targets. This guide explores the synthesis and predicted properties of this unique molecule, providing a foundation for future research and development.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, including chemical synthesis and enzymatic methods.

Chemical Synthesis

A plausible and scalable chemical synthesis would involve a multi-step process starting from the readily available L-valine.

Workflow for the Chemical Synthesis of this compound:

L_Valine L-Valine Protection N-Protection (e.g., Boc, Cbz) L_Valine->Protection Hydroxylation β-Hydroxylation (e.g., via enolate chemistry) Protection->Hydroxylation N_Protected_Hydroxy_Valine N-Protected-3-hydroxy-L-valine Hydroxylation->N_Protected_Hydroxy_Valine Deprotection N-Deprotection N_Protected_Hydroxy_Valine->Deprotection Hydroxy_Valine 3-hydroxy-L-valine Deprotection->Hydroxy_Valine Acetylation N-Acetylation (Acetic Anhydride) Hydroxy_Valine->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Proposed chemical synthesis workflow for this compound.

Experimental Protocol for Chemical Synthesis:

  • Step 1: N-Protection of L-Valine: L-valine is first protected at the amino group to prevent side reactions during the subsequent hydroxylation step. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Step 2: β-Hydroxylation: The protected L-valine is then subjected to a hydroxylation reaction at the β-position. This can be achieved through various methods, including the formation of an enolate followed by reaction with an electrophilic oxygen source.

  • Step 3: N-Deprotection: The protecting group is removed from the amino group of the 3-hydroxy-L-valine intermediate.

  • Step 4: N-Acetylation: The final step involves the selective N-acetylation of the free amino group of 3-hydroxy-L-valine using acetic anhydride.[7]

Enzymatic Synthesis

Enzymatic approaches offer the potential for high stereoselectivity and milder reaction conditions.

Workflow for the Enzymatic Synthesis of this compound:

Glycine Glycine Aldolase Threonine Aldolase Glycine->Aldolase Aldehyde Isobutyraldehyde Aldehyde->Aldolase Hydroxy_Valine 3-hydroxy-L-valine Aldolase->Hydroxy_Valine Acetyltransferase N-Acetyltransferase (with Acetyl-CoA) Hydroxy_Valine->Acetyltransferase Final_Product This compound Acetyltransferase->Final_Product

Caption: Proposed enzymatic synthesis workflow for this compound.

Experimental Protocol for Enzymatic Synthesis:

  • Step 1: Aldol Condensation: A threonine aldolase enzyme can be used to catalyze the aldol condensation of glycine and isobutyraldehyde to form 3-hydroxy-L-valine.[8]

  • Step 2: N-Acetylation: The resulting 3-hydroxy-L-valine can then be N-acetylated using an N-acetyltransferase enzyme in the presence of acetyl-coenzyme A (Acetyl-CoA).[4]

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and comparison with related compounds like N-Acetyl-L-valine.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₁₃NO₄
Molecular Weight175.18 g/mol
AppearanceWhite crystalline solid
SolubilityLikely soluble in water and polar organic solvents
Melting PointEstimated to be in the range of 150-170 °C
pKa (Carboxyl)~3.5
pKa (Hydroxyl)~13-14

Spectroscopic Characterization (Hypothetical Data)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR δ (ppm): ~0.9-1.1 (d, 6H, CH₃), ~2.0 (s, 3H, COCH₃), ~3.8-4.0 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, β-CH), ~5.0 (br s, 1H, OH), ~8.0 (d, 1H, NH), ~12.0 (br s, 1H, COOH)
¹³C NMR δ (ppm): ~18-20 (CH₃), ~23 (COCH₃), ~30 (β-C), ~60 (α-C), ~75 (γ-C), ~170 (C=O, acetyl), ~175 (C=O, carboxyl)
Mass Spec (ESI-) m/z: 174.08 [M-H]⁻

Potential Biological Role and Signaling Pathways

While no specific biological roles for this compound have been documented, its structure suggests several potential areas of interest for researchers.

  • Metabolic Intermediate: N-acetylated amino acids can be involved in various metabolic pathways. This compound could be a metabolite of L-valine or a precursor to other bioactive molecules.

  • Signaling Molecule: N-acyl amino acids have emerged as a class of endogenous signaling molecules.[1][9] this compound could potentially interact with specific receptors or enzymes to modulate cellular processes.

  • Protein Modification: N-terminal acetylation is a common post-translational modification that affects protein function and stability.[2][3] While less common, side-chain modifications can also occur.

Potential Metabolic Fate of this compound:

NAHV This compound Deacetylase Deacetylase NAHV->Deacetylase Oxidation Oxidation of Hydroxyl Group NAHV->Oxidation Further_Metabolism Further Metabolism or Excretion NAHV->Further_Metabolism Hydroxy_Valine 3-hydroxy-L-valine Deacetylase->Hydroxy_Valine Valine_Metabolism Valine Catabolism (e.g., to Succinyl-CoA) Hydroxy_Valine->Valine_Metabolism Keto_Acid N-Acetyl-3-keto-L-valine Oxidation->Keto_Acid Keto_Acid->Further_Metabolism

Caption: Hypothetical metabolic pathways for this compound.

Applications in Drug Development and Research

  • Chiral Building Block: The defined stereochemistry of this compound makes it a potentially valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals.

  • Pharmacological Research: As a derivative of an essential amino acid, it could be investigated for its own pharmacological properties, for example, as a modulator of amino acid transporters or metabolic enzymes.

  • Prodrug Development: The acetyl and hydroxyl groups offer sites for modification to create prodrugs of other therapeutic agents, potentially improving their solubility, stability, or pharmacokinetic profiles.

Conclusion

This compound represents an intriguing yet understudied molecule at the intersection of amino acid chemistry and biology. The synthetic routes and predicted properties outlined in this guide provide a solid starting point for researchers interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its role and potential applications in science and medicine.

References

"chemical structure of N-Acetyl-3-hydroxy-L-valine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3-hydroxy-L-valine is a derivative of the non-proteinogenic amino acid 3-hydroxy-L-valine. As a member of the N-acyl amino acid family, it holds potential interest in various fields of biochemical and pharmaceutical research. N-acylation is a common modification of amino acids that can alter their polarity, bioavailability, and biological activity. The presence of a hydroxyl group on the valine side chain further adds to the molecule's functionality, potentially influencing its interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, based on available data for its constituent components.

Chemical Structure and Properties

This compound, systematically named (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid, is characterized by a valine core structure with two key modifications: an acetyl group attached to the alpha-amino group and a hydroxyl group at the beta-position (C3) of the side chain.

Physicochemical Properties
PropertyInferred ValueReference/Basis
Molecular Formula C₇H₁₃NO₄Deduced from the structure
Molecular Weight 175.18 g/mol Calculated from the molecular formula
IUPAC Name (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acidBased on IUPAC nomenclature rules
SMILES CC(C)(O)--INVALID-LINK--NC(=O)CPredicted based on structure
InChI Key (Predicted)A unique identifier would be generated upon synthesis and characterization.
Physical State Likely a solid at room temperature.Based on similar N-acetylated amino acids.[1]
Solubility Expected to be soluble in water and polar organic solvents.The presence of polar functional groups (carboxyl, hydroxyl, amide) suggests this.
Spectroscopic Data

Specific NMR and mass spectrometry data for this compound are not currently available in published literature. However, expected spectral characteristics can be predicted based on the analysis of related compounds like N-Acetyl-L-valine.[1][2]

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, doublets for the isopropyl methyl protons, a multiplet for the alpha-proton, and a singlet or broad signal for the hydroxyl proton. The chemical shifts would be influenced by the presence of the adjacent hydroxyl group.

  • ¹³C NMR: Carbon signals for the carboxyl group, the amide carbonyl, the alpha-carbon, the beta-carbon bearing the hydroxyl group, the isopropyl methyl carbons, and the acetyl methyl carbon are anticipated. The chemical shift of the beta-carbon would be significantly affected by the hydroxyl substituent.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 176.0866. Fragmentation patterns would likely involve the loss of water, the acetyl group, and cleavage of the amino acid backbone.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-acetylation of 3-hydroxy-L-valine. This can be achieved using standard procedures for the acetylation of amino acids.

Reaction:

3-hydroxy-L-valine + Acetic Anhydride → this compound

Detailed Methodology:

  • Dissolution: 3-hydroxy-L-valine is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous basic solution (e.g., sodium bicarbonate).

  • Acetylation: Acetic anhydride is added dropwise to the solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The reaction mixture is then stirred at room temperature for a specified period.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a high yield and purity of the final product.

Biological Context and Potential Significance

While the specific biological role of this compound has not been elucidated, the functions of related N-acyl amino acids and hydroxylated amino acids provide a basis for postulating its potential significance.

N-acyl amino acids are a diverse class of signaling molecules involved in various physiological processes.[3][4] They are known to interact with G-protein coupled receptors and ion channels, and their levels are regulated by specific enzymes.[5] The N-acetylation of amino acids can also play a role in their metabolic fate and transport.

Hydroxylation of amino acids is a critical post-translational modification that can significantly impact protein structure and function. Hydroxylated amino acids are also found as free metabolites and can have distinct biological activities.[6] For instance, the hydroxylation of valine could influence its metabolic pathways or its ability to interact with specific enzymes or receptors.

Given these contexts, this compound could potentially be involved in:

  • Cell Signaling: Acting as a signaling molecule, potentially modulating the activity of receptors or enzymes.[7]

  • Metabolic Regulation: Influencing metabolic pathways related to branched-chain amino acids.

  • Drug Development: Serving as a chiral building block in the synthesis of more complex pharmaceutical compounds.

Visualizations

Chemical Structure of this compound

chemical_structure cluster_valine 3-hydroxy-L-valine Core C1 C O1 O C1->O1 O2 OH C1->O2 C2 C2->C1 C3 C2->C3 N N C2->N C4 Cγ1 C3->C4 C5 Cγ2 C3->C5 OH_beta OH C3->OH_beta C_acetyl_carbonyl C N->C_acetyl_carbonyl Amide Bond C_acetyl_methyl CH₃ C_acetyl_carbonyl->C_acetyl_methyl O_acetyl O C_acetyl_carbonyl->O_acetyl

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

synthesis_workflow start Start: 3-hydroxy-L-valine dissolution Dissolution in appropriate solvent start->dissolution acetylation Addition of Acetic Anhydride dissolution->acetylation reaction Stirring at controlled temperature acetylation->reaction workup Solvent removal reaction->workup purification Recrystallization or Chromatography workup->purification product Final Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of N-Acetyl-L-valine, its chemical properties, synthesis, and applications.

Chemical Identity and Properties

N-Acetyl-L-valine is a derivative of the essential amino acid L-valine, where an acetyl group is attached to the nitrogen atom of the amino group. This modification alters its chemical properties and makes it a valuable intermediate in various synthetic processes.

IUPAC Name and CAS Number
  • IUPAC Name: (2S)-2-acetamido-3-methylbutanoic acid

  • CAS Number: 96-81-1[1]

Chemical and Physical Data

The following table summarizes the key physicochemical properties of N-Acetyl-L-valine.

PropertyValueReference
Molecular FormulaC₇H₁₃NO₃[2]
Molecular Weight159.18 g/mol [2]
AppearanceWhite crystalline powder
Melting Point163-167 °C[3]
Solubility37.1 mg/mL in water at 25 °C[2]
LogP0.30[2]

Synthesis of N-Acetyl-L-valine

The synthesis of N-Acetyl-L-valine is typically achieved through the acetylation of its parent amino acid, L-valine.

Experimental Protocol: Acetylation of L-valine

A common and straightforward method for the N-acetylation of L-valine involves its reaction with acetic anhydride.[4]

  • Materials:

    • L-valine

    • Acetic anhydride

    • Glacial acetic acid (as solvent)

    • Water (for crystallization)

  • Procedure:

    • L-valine is dissolved in glacial acetic acid.

    • A molar excess of acetic anhydride is slowly added to the solution.

    • The reaction mixture is heated to facilitate the reaction. Temperature control is crucial to maximize yield and purity.[4]

    • The reaction is monitored for completion.

    • Upon completion, the acetic acid is removed under reduced pressure.

    • The resulting crude product is then purified, typically by recrystallization from water, to yield N-Acetyl-L-valine as a white crystalline solid.

The workflow for this synthesis is illustrated in the diagram below.

G Synthesis Workflow for N-Acetyl-L-valine cluster_reactants Reactants cluster_process Process cluster_product Product L_valine L-valine reaction Reaction in Glacial Acetic Acid L_valine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction purification Purification (Recrystallization) reaction->purification N_acetyl_L_valine N-Acetyl-L-valine purification->N_acetyl_L_valine

A simplified workflow for the synthesis of N-Acetyl-L-valine.

Applications in Research and Development

N-Acetyl-L-valine serves as a crucial building block and ligand in modern organic and pharmaceutical chemistry.

Asymmetric Synthesis

One of the primary applications of N-Acetyl-L-valine is as a chiral ligand in asymmetric catalysis. Its defined stereochemistry is exploited to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer of the product. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

Ligand in Selective Reactions

N-Acetyl-L-valine has been identified as an effective ligand in specific, highly selective organic reactions.[3]

  • Meta-Selective Tert-Alkylation: It is used to direct the alkylation of certain aromatic compounds to the meta position, a traditionally challenging transformation.[4]

  • 2,6-Diolefinati on of Phenylacetic Acids: This compound facilitates the introduction of two olefin groups at the 2 and 6 positions of phenylacetic acid derivatives, which are valuable intermediates in the synthesis of complex molecules.[3][4]

The role of N-Acetyl-L-valine as a ligand in a generic selective reaction is depicted below.

G Role of N-Acetyl-L-valine as a Ligand cluster_inputs Reaction Components Substrate Substrate Reaction_Complex Transient Chiral Reaction Complex Substrate->Reaction_Complex Reagent Reagent Reagent->Reaction_Complex Ligand N-Acetyl-L-valine (Ligand) Ligand->Reaction_Complex Catalyst Metal Catalyst Catalyst->Reaction_Complex Product Selective Product Reaction_Complex->Product High Selectivity

N-Acetyl-L-valine as a chiral ligand in selective synthesis.
Pharmaceutical Intermediate

As a derivative of an essential amino acid, N-Acetyl-L-valine is a valuable intermediate in the synthesis of more complex pharmaceutical agents, including peptide-based drugs and neuroprotective agents.[5] Its structure can enhance the stability and bioavailability of the parent amino acid, L-valine.[5]

Biochemical Context

While N-Acetyl-L-valine itself is not a central component of major metabolic pathways, it is biochemically related to L-valine, a branched-chain amino acid (BCAA). The metabolism of valine is crucial for energy production and protein synthesis.[6][7] N-acetylation is a common biological modification of amino acids and proteins, often mediated by N-acetyltransferase (NAT) enzymes.[1]

The diagram below illustrates the metabolic fate of L-valine and the point of N-acetylation.

G Metabolic Context of L-valine and N-Acetylation cluster_acetylation Acetylation cluster_catabolism Catabolic Pathway L_Valine L-Valine (from diet/protein breakdown) N_Acetyl_L_Valine N-Acetyl-L-valine L_Valine->N_Acetyl_L_Valine N-acetyltransferase (NAT) Transamination Transamination L_Valine->Transamination KIV α-Ketoisovalerate Transamination->KIV Succinyl_CoA Succinyl-CoA KIV->Succinyl_CoA Multi-step Oxidative Decarboxylation TCA_Cycle TCA Cycle (Energy Production) Succinyl_CoA->TCA_Cycle

Metabolic fate of L-valine and its relation to N-acetylation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-Acetylated Valine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated valine derivatives are modified amino acids that play a significant role in biochemical research, peptide synthesis, and pharmaceutical development.[1][2] The addition of an acetyl group to the nitrogen atom of valine, a branched-chain amino acid, alters its physicochemical properties, enhancing its stability, modulating its reactivity, and improving its solubility in organic solvents.[2][3] This modification, N-terminal acetylation, is a widespread and conserved process in eukaryotes, involved in the protection and stability of proteins.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of N-acetyl-L-valine, N-acetyl-D-valine, and their racemic mixture, supported by detailed experimental protocols and logical workflows.

Core Physicochemical Properties

The N-acetylation of valine results in derivatives with distinct properties crucial for their application. N-acetyl-L-valine is a derivative where one of the amino hydrogens of L-valine is replaced by an acetyl group.[5][6] Similarly, N-acetyl-D-valine is the acetylated form of the non-proteinogenic D-valine.[2] These compounds are typically white to off-white crystalline powders.[1][6][7]

Quantitative Data Summary

The key physicochemical parameters for N-acetylated valine derivatives are summarized in the tables below. These values are critical for applications ranging from reaction condition optimization to formulation development.

Table 1: General Properties of N-Acetylated Valine Derivatives

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Acetyl-L-valine96-81-1[5][8]C₇H₁₃NO₃[5][8]159.18[5][8]
N-Acetyl-D-valine17916-88-0[1][9]C₇H₁₃NO₃[1][9]159.18[9][10]
N-Acetyl-DL-valine3067-19-4[7][11]C₇H₁₃NO₃[7][11]159.18[7][11]

Table 2: Physicochemical Data of N-Acetylated Valine Derivatives

DerivativeMelting Point (°C)SolubilitylogPpKa (Predicted)
N-Acetyl-L-valine -37.1 mg/mL in water at 25 °C[4][5]0.30 (Experimental)[4][5]4.11[12]
N-Acetyl-D-valine -Soluble in polar solvents like water and alcohol[1]--
N-Acetyl-DL-valine 148 °C[7][11]Soluble in water and methanol, slightly in ether[7]-3.62 ± 0.10[7][11]

Impact of N-Acetylation on Valine's Properties

The acetylation of the terminal amino group of valine induces significant changes in its chemical nature. In aqueous solution at neutral pH, amino acids like valine exist as zwitterions, possessing both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[13] N-acetylation removes the positive charge from the amino group and introduces a hydrophobic methyl group.[14] This transformation reduces the overall polarity and increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic properties.[2]

cluster_valine Valine (Zwitterion) cluster_acetylated N-Acetyl Valine Valine Structure: NH₃⁺-CH(R)-COO⁻ Properties: - Positive charge on amino group - Hydrophilic Process N-Acetylation (Addition of Acetyl Group) Valine->Process Removes positive charge NAcValine Structure: Ac-NH-CH(R)-COOH Properties: - Neutral amide group - Increased lipophilicity - Enhanced stability Process->NAcValine Introduces hydrophobic character

Caption: Logical flow of N-acetylation's impact on valine.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate characterization of these derivatives. The following sections outline standard protocols for synthesis and property determination.

Synthesis of N-Acetyl-L-valine

This protocol is adapted from a general procedure for the synthesis of N-acetyl-L-valine from L-valine and acetic anhydride.[6]

Methodology:

  • Dissolve L-valine (1.7 mol) in 500 mL of distilled water.

  • Add 170 mL of a 30% sodium hydroxide solution.

  • Cool the reaction mixture to a temperature between 0-5°C.

  • Slowly add acetic anhydride (1.4 eq.) dropwise while maintaining the temperature. This step is repeated six times, alternating with the addition of 30% sodium hydroxide solution to maintain pH and drive the reaction.[6]

  • After the final addition, continue stirring the mixture at 0°C for an additional 2 hours.

  • Adjust the pH to below 3 by slowly adding 32% hydrochloric acid, keeping the temperature at 0°C.

  • Allow the resulting slurry to crystallize for 12 hours.

  • Collect the solid product by filtration and wash the filter cake with 0.1 N hydrochloric acid.

  • Dry the wet N-acetyl-L-valine to yield the final white crystalline solid.[6]

start Start: L-Valine in H₂O step1 Add 30% NaOH & Cool to 0-5°C start->step1 step2 Alternate dropwise addition of: 1. Acetic Anhydride 2. 30% NaOH step1->step2 step3 Stir at 0°C for 2 hours step2->step3 step4 Acidify to pH < 3 with HCl at 0°C step3->step4 step5 Crystallize for 12 hours step4->step5 step6 Filter and wash with 0.1N HCl step5->step6 end End: Dry N-Acetyl-L-valine step6->end

Caption: Workflow for the synthesis of N-Acetyl-L-valine.
Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For N-acetylated valine derivatives, which possess a single ionizable carboxyl group, potentiometric titration is a standard method for pKa determination.[15]

Methodology:

  • Preparation : Prepare a 0.1 M solution of the N-acetylated valine derivative. Standardize a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Titration Setup : Place a known volume (e.g., 20 mL) of the amino acid derivative solution into a beaker with a magnetic stirrer.[16]

  • Titration : Begin titrating the solution with a standardized 0.1 M NaOH solution.

  • Data Collection : Record the pH of the solution after each incremental addition (e.g., 0.3 mL) of the NaOH titrant. Continue the titration until the pH reaches approximately 12.5.[16]

  • Data Analysis : Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination : The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.[17]

start Start: Prepare 0.1M solution of N-acetyl valine derivative step1 Standardize pH meter start->step1 step2 Titrate solution with 0.1M NaOH step1->step2 step3 Record pH after each increment of NaOH step2->step3 step4 Plot pH vs. Volume of NaOH added step3->step4 step5 Identify the half-equivalence point on the titration curve step4->step5 end Result: pKa = pH at half-equivalence point step5->end

Caption: Experimental workflow for pKa determination.
Determination of logP via Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption and distribution. The shake-flask method is the gold standard for its direct determination.[18]

Methodology:

  • System Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution : Dissolve a precisely weighed amount of the N-acetylated valine derivative in one of the phases (typically the one in which it is more soluble).

  • Partitioning : Add a known volume of the second phase to create the two-phase system. Agitate the mixture vigorously (e.g., using a shaker) until equilibrium is reached. This can take several hours.[18]

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis : Carefully sample each phase and determine the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC or NMR spectroscopy.[18][19]

  • Calculation : Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of this value.

start Start: Prepare mutually saturated n-octanol and water phases step1 Dissolve N-acetyl valine derivative in one phase start->step1 step2 Combine phases and shake vigorously to reach equilibrium step1->step2 step3 Separate phases via centrifugation step2->step3 step4 Measure analyte concentration in each phase (C_oct and C_aq) step3->step4 step5 Calculate P = C_oct / C_aq step4->step5 end Result: logP = log₁₀(P) step5->end

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

The physicochemical properties of N-acetylated valine derivatives, such as their solubility, lipophilicity, and acidity, are fundamentally dictated by the presence of the N-acetyl group. This modification removes the zwitterionic character typical of free amino acids, leading to a less polar and more stable compound. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers in chemistry, biochemistry, and pharmaceutical sciences, facilitating the effective use of these versatile compounds in synthesis and drug design.

References

The Core Biological Significance of Hydroxy Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted biological significance of hydroxy amino acids—serine, threonine, and tyrosine. Their unique chemical properties, conferred by the hydroxyl (-OH) group, position them as central players in protein structure, enzymatic catalysis, and the intricate signaling networks that govern cellular life. This document details their roles in these processes, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex biological pathways.

Introduction to Hydroxy Amino Acids

Serine (Ser), threonine (Thr), and tyrosine (Tyr) are amino acids characterized by the presence of a hydroxyl group on their side chain. This functional group is not merely a structural component; it is a highly reactive site that enables a diverse range of post-translational modifications (PTMs). These modifications dramatically expand the functional capacity of the proteome, transforming static polypeptide chains into dynamic molecular machines.

While serine and threonine are aliphatic hydroxy amino acids, tyrosine is aromatic. This distinction influences their roles and the types of interactions they can form within a protein. Threonine is an essential amino acid that must be obtained from the diet, whereas serine and tyrosine are non-essential and can be synthesized by the body.

Physicochemical and Proteomic Data

The distinct properties of serine, threonine, and tyrosine dictate their structural and functional roles. The hydroxyl group allows them to act as hydrogen bond donors and acceptors, contributing to the stability of protein secondary and tertiary structures. The relative abundance of these residues highlights their widespread importance in cellular proteins.

PropertySerine (Ser, S)Threonine (Thr, T)Tyrosine (Tyr, Y)
Molecular Weight (Da) 105.09119.12181.19
Hydroxyl pKa ~13~13~10.5
Classification Polar, NeutralPolar, NeutralPolar, Neutral
Abundance in Human Proteome (Phosphorylated Residues) ~86.4%~11.8%~1.8%

Data compiled from various biochemical resources. The abundance data specifically refers to the distribution of phosphorylated residues, highlighting the prevalence of serine/threonine phosphorylation.

The Pivotal Role of Post-Translational Modifications (PTMs)

The hydroxyl group is a primary site for several crucial PTMs, which serve as molecular switches to regulate nearly every aspect of cell biology. These modifications are often reversible, allowing for dynamic control of protein function.

Phosphorylation: The Master Regulatory Switch

Protein phosphorylation is a reversible PTM where a phosphate group is added to an amino acid residue, catalyzed by enzymes called protein kinases. Dephosphorylation, the reverse reaction, is catalyzed by protein phosphatases. This dynamic process is a fundamental mechanism for controlling protein activity and transmitting signals within cells.

  • Serine/Threonine Phosphorylation : The most common type of phosphorylation in eukaryotes, regulating a vast array of cellular processes. Serine/threonine kinases are involved in pathways controlling cell cycle progression (e.g., CDKs), growth, and apoptosis.

  • Tyrosine Phosphorylation : While less abundant, tyrosine phosphorylation is a critical event in signal transduction pathways, particularly those initiated by receptor tyrosine kinases (RTKs) like the insulin receptor and epidermal growth factor receptor (EGFR). It plays a key role in cell-to-cell communication and growth factor signaling.

Signaling Pathways: Phosphorylation cascades are central to cellular signaling. A prime example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which converts extracellular signals into a wide range of cellular responses.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP Raf Raf (MAPKKK) Ras_GTP->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Factors Transcription Factors (e.g., Myc) ERK->Transcription Factors P Gene Expression Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway, a classic phosphorylation cascade.

O-GlcNAcylation: A Dynamic Nutrient Sensor

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues.[1] This modification is highly dynamic, with O-GlcNAc transferase (OGT) adding the sugar and O-GlcNAcase (OGA) removing it.[1][2][3] Unlike complex glycosylation, O-GlcNAcylation occurs on nuclear and cytoplasmic proteins.[1] It often competes with phosphorylation for the same or adjacent serine/threonine sites, creating a complex regulatory interplay known as "crosstalk".[1][4] This dynamic modification is crucial for regulating transcription, protein stability, and cellular responses to nutrients.

Role in Protein Structure and Enzyme Catalysis

The hydroxyl groups of serine, threonine, and tyrosine are critical for maintaining protein structure and for direct participation in enzymatic reactions.

  • Structural Stability: The -OH group can form hydrogen bonds with the peptide backbone or other side chains, stabilizing protein folds. Tyrosine, with its bulky aromatic ring, can also engage in van der Waals and aromatic stacking interactions.

  • Enzyme Active Sites: The nucleophilic nature of the deprotonated hydroxyl group makes these amino acids key components of many enzyme active sites.[5]

    • Serine Proteases: A classic example where a serine residue acts as a potent nucleophile to cleave peptide bonds.

    • Kinases and Phosphatases: The active sites of these enzymes are specifically designed to interact with the hydroxyl groups of their protein substrates.

    • Hydrogen Bond Networks: In enzymes like adenylosuccinate lyase, serine and threonine residues participate in intricate hydrogen bond networks that are essential for orienting the substrate and stabilizing catalytic intermediates.[6]

Methodologies for Studying Hydroxy Amino Acids

A variety of sophisticated techniques are employed to investigate the roles of serine, threonine, and tyrosine and their modifications.

Experimental Protocol: Site-Directed Mutagenesis

This technique is fundamental for probing the function of a specific hydroxy amino acid residue. By substituting the amino acid with a non-phosphorylatable analog (e.g., serine to alanine) or a phosphomimetic (e.g., serine to aspartate), researchers can assess the functional consequences of phosphorylation at that site.

Detailed Methodology:

  • Primer Design: Design complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform a thermal cycling reaction using a high-fidelity DNA polymerase (e.g., Pfu) and a low amount of template plasmid DNA (5-50 ng). This reaction copies the plasmid, incorporating the mutagenic primers. The process involves linear, not exponential, amplification.[2]

  • Template Digestion: Following PCR, the reaction is treated with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, selectively digesting the parental plasmid DNA template, which was isolated from a methylation-competent E. coli strain.[2] The newly synthesized, unmethylated mutant plasmid remains intact.[2]

  • Transformation: The resulting nicked, circular dsDNA is transformed into highly competent E. coli cells. The nicks are repaired by the cellular machinery of the bacterial host.

  • Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing.

Experimental Protocol: In Vitro Kinase Assay

This assay is used to determine if a specific protein is a substrate for a particular kinase and to study the kinetics of the phosphorylation reaction.

Detailed Methodology:

  • Reagent Preparation: Purify the kinase of interest and the potential substrate protein. Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT) and an ATP/MgCl2 solution.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase (e.g., 50 nM) and the substrate protein (e.g., 250 nM) in the kinase buffer.[1]

  • Initiation: Start the reaction by adding the ATP/MgCl2 solution to a final concentration of 100 µM ATP and 10 mM MgCl2. For radioactive assays, [γ-³²P]ATP is included. Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[1]

  • Analysis: Separate the reaction products by SDS-PAGE. The phosphorylation of the substrate can be detected by autoradiography (if using ³²P) or by Western blotting using a phospho-specific antibody. The gel can also be stained with Coomassie Blue to visualize total protein.

Workflow: Phosphoproteomics using Mass Spectrometry

Phosphoproteomics aims to identify and quantify phosphorylation sites on a global scale. This powerful approach provides a snapshot of the signaling state of a cell under specific conditions.

Phosphoproteomics_Workflow A 1. Protein Extraction (Cell/Tissue Lysate) B 2. Proteolytic Digestion (e.g., Trypsin) A->B C 3. Phosphopeptide Enrichment (e.g., TiO2, Fe-NTA) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Searching D->E F 6. Phosphosite Localization & Quantification E->F

Caption: A typical experimental workflow for phosphoproteomic analysis.

Methodology Overview:

  • Protein Extraction: Proteins are extracted from cells or tissues using lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Digestion: The complex protein mixture is digested into smaller peptides using a protease, most commonly trypsin.[3]

  • Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), such as with Fe-NTA beads.[3][6]

  • LC-MS/MS: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

  • Data Analysis: The resulting spectra are matched against a protein sequence database to identify the peptides. Specialized software is then used to pinpoint the exact location of the phosphate group on the serine, threonine, or tyrosine residue and to quantify changes in phosphorylation levels between different samples.

Conclusion

The hydroxy amino acids serine, threonine, and tyrosine are indispensable components of the proteome. Their significance extends far beyond their role as simple building blocks for protein synthesis. The reactivity of their hydroxyl side chains makes them hubs for post-translational modifications, most notably phosphorylation and O-GlcNAcylation, which together form a dense regulatory network controlling virtually all cellular activities. A thorough understanding of the chemistry and biology of these amino acids, facilitated by the advanced experimental methodologies outlined in this guide, is critical for researchers in basic science and is a cornerstone of modern drug development, particularly in the fields of oncology and signal transduction.

References

A Technical Guide to the Potential Biological Activity of N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific data on the biological activity of N-Acetyl-3-hydroxy-L-valine. This document, therefore, serves as a technical guide to the potential biological activities of this molecule by examining its constituent components: the essential amino acid L-valine, and the post-translational modifications of N-acetylation and hydroxylation. This guide is intended for researchers, scientists, and drug development professionals interested in the prospective roles of this novel compound.

L-Valine: An Essential Branched-Chain Amino Acid

L-valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must be obtained from dietary sources.[1] It plays a crucial role in various physiological processes, including protein synthesis, energy metabolism, and cell signaling.[2]

Metabolism of L-Valine

The catabolism of valine begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[1] Subsequent oxidation and rearrangement reactions convert isobutyryl-CoA to succinyl-CoA, which can then enter the citric acid cycle for energy production.[1] A key intermediate in this pathway is 3-hydroxyisobutyrate (3-HIB).[2]

valine_catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative Decarboxylation HIB 3-Hydroxyisobutyrate Isobutyryl_CoA->HIB Propionyl_CoA Propionyl-CoA HIB->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

Biological Functions of L-Valine
  • Protein Synthesis: As a fundamental component of proteins, valine is essential for maintaining cellular structure and function.[2]

  • Energy Metabolism: Valine serves as an energy source, particularly in muscle tissue, by providing intermediates for the citric acid cycle.[1][2]

  • Signaling: Valine and its metabolites can act as signaling molecules, influencing pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[2][3]

  • Immune Regulation and Antioxidant Defense: Valine contributes to immune function and enhances the body's antioxidant capacity.[2]

Potential Impact of N-Acetylation

N-acetylation is a common modification of amino acids and proteins that can alter their biological activity.[4][5] N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids.[4]

  • Stability: N-terminal acetylation can protect proteins from degradation, thereby increasing their stability.[5]

  • Signaling: Some N-acyl amino acids are known to be endogenous signaling molecules, interacting with receptors like cannabinoid receptors.[6]

  • Metabolism: N-acetylation can be involved in detoxification pathways and has been associated with certain metabolic diseases.[7][8]

Potential Impact of 3-Hydroxylation

Hydroxylation is a post-translational modification that involves the addition of a hydroxyl (-OH) group to an amino acid.[9] This modification can alter a protein's structure, function, and interactions.[10] While proline and lysine are the most commonly hydroxylated amino acids, hydroxylation of valine has also been observed, particularly as a result of oxidative stress.[9][11] The formation of beta-hydroxyvaline ((2S)-2-amino-3-hydroxy-3-methyl-butanoic acid) has been identified following free radical attack on L-valine.[11] This modification could potentially serve as a marker for protein oxidation.[11]

Quantitative Data on L-Valine's Biological Activity

The following tables summarize quantitative data from studies on the effects of L-valine on cellular signaling pathways, primarily focusing on the mTOR pathway in bovine mammary epithelial cells (MAC-T cells).

Table 1: Effect of L-Valine Concentration on α-Casein Synthesis in MAC-T Cells

Valine Concentration (mM) α-Casein Synthesis Statistical Significance
6.384 (1x) Enhanced p < 0.01
12.768 (2x) Enhanced p < 0.01
25.536 (4x) Enhanced p < 0.01
51.072 (8x) Enhanced p < 0.01

Data extracted from a study on MAC-T cells.[3][12]

Table 2: Effect of L-Valine on the Phosphorylation of mTOR Signaling Pathway Proteins

Protein Optimal Valine Concentration for Max Phosphorylation Effect Statistical Significance
mTOR 25.536 mM Increased phosphorylation p < 0.01
S6K1 25.536 mM Increased phosphorylation p < 0.01
4E-BP1 Not specified Increased phosphorylation p < 0.01
RPS6 25.536 mM Increased phosphorylation p < 0.01

Data from a study on MAC-T cells, showing a significant increase in phosphorylation with valine treatment.[3][12]

Key Signaling Pathway: Valine and the mTOR Pathway

L-valine is a known activator of the mTOR signaling pathway, which is critical for protein synthesis.[3][12] The activation of mTOR by amino acids is a complex process that can involve intracellular sensing mechanisms.

mTOR_pathway cluster_cell Cell Valine L-Valine mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Experimental Protocols

To investigate the biological activity of a novel compound like this compound, a series of standard in vitro experiments can be employed.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line based on the research question (e.g., hepatocytes for metabolic studies, neurons for neuroactivity).

  • Culture Conditions: Maintain cells in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Seed cells in multi-well plates and allow them to adhere. Prior to treatment, cells are often starved of serum or specific amino acids for a period (e.g., 12 hours) to establish a baseline.[3][12] Then, treat the cells with varying concentrations of the test compound (this compound) for a specified duration.

Western Blotting for Protein Phosphorylation Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like mTOR, S6K1, and 4E-BP1.[13]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure changes in the gene expression of targets downstream of signaling pathways.[14]

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using gene-specific primers for target genes and a reference (housekeeping) gene.

  • Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

experimental_workflow start Select & Culture Relevant Cell Line treatment Starve & Treat with This compound start->treatment harvest Harvest Cells treatment->harvest protein_analysis protein_analysis harvest->protein_analysis rna_analysis rna_analysis harvest->rna_analysis end Data Interpretation & Conclusion protein_results protein_results protein_results->end rna_results rna_results rna_results->end

Conclusion and Future Directions

While no direct biological activity data for this compound currently exists, this guide provides a foundational understanding based on its constituent parts. The parent molecule, L-valine, is a key player in metabolism and cellular signaling, particularly through the mTOR pathway. The introduction of N-acetyl and 3-hydroxy groups could potentially modulate its stability, signaling properties, and metabolic fate.

Future research on this compound should focus on:

  • In vitro screening: Utilizing the experimental protocols outlined above to assess its impact on key signaling pathways like mTOR and its effect on cell proliferation and metabolism.

  • Metabolic stability studies: Determining how the N-acetyl and 3-hydroxy modifications affect its breakdown and transport within biological systems.

  • Comparative analysis: Comparing its activity to that of L-valine, N-acetyl-L-valine, and hydroxylated valine to understand the specific contributions of each modification.

This systematic approach will be crucial in elucidating the potential therapeutic or metabolic significance of this novel compound.

References

In Silico Prediction of N-Acetyl-3-hydroxy-L-valine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-hydroxy-L-valine is a modified amino acid derivative of the essential branched-chain amino acid, L-valine. While the biological functions of L-valine are well-documented, the specific roles of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict the biological function and potential therapeutic applications of this novel compound. By leveraging a suite of computational tools, we can generate testable hypotheses regarding its mechanism of action, potential protein targets, and pharmacokinetic properties. This document provides a hypothetical workflow, detailed experimental protocols for in silico analyses, and a framework for data interpretation, serving as a roadmap for the virtual screening and functional annotation of this compound.

Introduction to this compound

This compound is a derivative of L-valine, an essential amino acid crucial for protein synthesis, muscle metabolism, and immune function.[1][2][3] The addition of an N-acetyl group and a hydroxyl group to the valine scaffold can significantly alter its physicochemical properties, including its polarity, solubility, and ability to interact with biological macromolecules. N-acetylation is a common modification of amino acids and proteins in eukaryotes, often influencing their stability and biological activity.[4] The presence of a hydroxyl group introduces a potential site for hydrogen bonding and further metabolic modification. Given these structural modifications, it is plausible that this compound possesses unique biological activities distinct from its parent amino acid.

Hypothesized Biological Roles and Functions

Based on the known functions of L-valine and other N-acetylated amino acids, we can hypothesize several potential biological roles for this compound:

  • Metabolic Regulation: As a derivative of a branched-chain amino acid, it may play a role in metabolic pathways, potentially influencing glucose metabolism, fatty acid uptake, or serving as a precursor for the biosynthesis of other molecules.[1][5]

  • Cell Signaling: N-acetylated amino acids can act as signaling molecules.[6] this compound could potentially modulate the activity of kinases, phosphatases, or other signaling proteins.

  • Enzyme Inhibition/Modulation: The structural similarity to L-valine suggests it could act as a competitive inhibitor or allosteric modulator of enzymes that bind L-valine or other branched-chain amino acids.

  • Neurotransmission: Amino acids and their derivatives can function as neurotransmitters or neuromodulators.[7] The modified structure of this compound may allow it to interact with neuronal receptors or transporters.

In Silico Strategy for Functional Prediction

A systematic in silico approach can efficiently explore the potential biological functions of this compound. The proposed workflow is depicted below and detailed in the subsequent sections.

in_silico_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Property Prediction ligand_prep Ligand Preparation: 3D Structure Generation & Energy Minimization target_fishing Target Fishing: Inverse Docking & Pharmacophore Screening ligand_prep->target_fishing pathway_analysis Pathway Analysis: Identify Associated Pathways target_fishing->pathway_analysis docking Molecular Docking: Predict Binding Mode & Affinity pathway_analysis->docking md_sim Molecular Dynamics: Assess Complex Stability docking->md_sim binding_energy Binding Free Energy: MM/PBSA or MM/GBSA md_sim->binding_energy admet_pred ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, Toxicity binding_energy->admet_pred end End: Functional Hypothesis admet_pred->end start Start: This compound start->ligand_prep

Caption: A flowchart of the proposed in silico workflow for functional prediction.

Phase 1: Target Identification and Prioritization

The initial step is to identify potential protein targets of this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

  • Ligand-Based Virtual Screening: This method relies on the principle that similar molecules often have similar biological activities.[8] We can search for proteins that are known to bind molecules structurally similar to this compound.

  • Inverse Docking: In this approach, the small molecule is docked against a large library of protein structures to identify potential binding partners.

Phase 2: Molecular Docking and Binding Affinity Prediction

Once a list of potential targets is generated, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.

Phase 3: Molecular Dynamics Simulations

To assess the stability of the predicted ligand-protein complexes and to refine the binding affinity estimates, molecular dynamics (MD) simulations can be performed.

Phase 4: ADMET Prediction

To evaluate the drug-likeness of this compound, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be predicted using computational models.

Data Presentation

The quantitative results from the in silico analyses should be organized into clear and concise tables for comparative analysis.

Table 1: Predicted Protein Targets of this compound

Target Protein UniProt ID Function Target Prediction Score
Hypothetical Target 1 P12345 Kinase 0.95
Hypothetical Target 2 Q67890 Dehydrogenase 0.88

| Hypothetical Target 3 | A1B2C3 | Transporter | 0.82 |

Table 2: Molecular Docking and Binding Energy Results

Target Protein Docking Score (kcal/mol) Predicted Binding Affinity (Ki) MM/GBSA ΔG_bind (kcal/mol)
Hypothetical Target 1 -8.5 1.2 µM -45.7
Hypothetical Target 2 -7.2 8.9 µM -32.1

| Hypothetical Target 3 | -6.8 | 15.3 µM | -28.9 |

Table 3: Predicted ADMET Properties

Property Predicted Value
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Low
CYP2D6 Inhibition Non-inhibitor
AMES Mutagenicity Non-mutagenic

| hERG Inhibition | Low risk |

Experimental Protocols

Protocol for Ligand-Based Virtual Screening
  • Ligand Preparation: Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Similarity Search: Use the generated 3D structure as a query to search public and commercial databases of small molecules (e.g., PubChem, ChEMBL) for structurally similar compounds using Tanimoto similarity.

  • Target Retrieval: For the top-scoring similar molecules, retrieve their known protein targets from databases such as ChEMBL and DrugBank.

  • Target Prioritization: Rank the retrieved targets based on the frequency of their association with the similar molecules and their biological relevance to the hypothesized functions.

Protocol for Molecular Docking
  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and heteroatoms. Add hydrogen atoms and assign appropriate protonation states.

  • Binding Site Definition: Identify the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.

  • Pose Analysis: Analyze the predicted binding poses and select the one with the most favorable docking score and interactions.

Protocol for Molecular Dynamics Simulation
  • System Preparation: Place the docked protein-ligand complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., RMSD, RMSF) and to identify key intermolecular interactions.

Visualization of a Hypothetical Signaling Pathway

Based on the potential role of this compound in metabolic regulation, a hypothetical signaling pathway is presented below.

signaling_pathway compound This compound target Hypothetical Kinase X compound->target downstream1 Protein A target->downstream1 downstream2 Protein B downstream1->downstream2 response Metabolic Response (e.g., Glucose Uptake) downstream2->response

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide provides a robust in silico framework for the functional prediction of this compound. By systematically applying the described computational methodologies, researchers can generate valuable insights into its potential biological roles, identify promising protein targets, and predict its drug-like properties. The hypotheses generated from this in silico workflow will serve as a strong foundation for guiding subsequent experimental validation, ultimately accelerating the discovery of the therapeutic potential of this novel molecule.

References

A Technical Guide to Modified L-Valine Compounds in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of modified L-valine compounds, focusing on their synthesis, biological activity, and therapeutic applications. L-valine, an essential branched-chain amino acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of innovative therapeutics ranging from antiviral prodrugs to targeted cancer therapies and advanced drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for professionals in the field.

Introduction to L-Valine in Medicinal Chemistry

L-valine is a fundamental building block in protein synthesis and plays crucial roles in muscle metabolism, tissue repair, and energy production.[1][2] Its unique isopropyl side chain provides a degree of hydrophobicity that can influence the binding of molecules to biological targets.[3] In drug design, modifications of the L-valine structure have been successfully employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] These modifications often aim to improve oral bioavailability, increase stability against enzymatic degradation, and enable targeted delivery to specific cells or tissues.

Therapeutic Applications of Modified L-Valine Compounds

The versatility of the L-valine scaffold has led to its incorporation into a wide array of therapeutic agents across different disease areas.

Antiviral Prodrugs

A prominent application of L-valine is in the creation of ester prodrugs to improve the oral bioavailability of antiviral nucleoside analogs.[5][6] The L-valine ester moiety is recognized by intestinal peptide transporters, such as PEPT1, facilitating enhanced absorption from the gastrointestinal tract.[5] Following absorption, the ester is rapidly hydrolyzed by cellular esterases to release the active drug.[6]

Anticancer Agents

Modified L-valine compounds have also emerged as promising candidates in oncology. By attaching L-valine to existing anticancer agents, researchers aim to exploit the increased demand for amino acids in rapidly proliferating cancer cells via transporters like the L-type amino acid transporter 1 (LAT1).[7] This strategy can lead to enhanced intracellular drug concentrations in tumor cells.

Protease Inhibitors

The structural features of L-valine make it a suitable component for the design of protease inhibitors. These inhibitors are crucial in managing various diseases, including viral infections and cancer, where proteases play a key role in disease progression.[1][8] L-valine derivatives have been developed to target specific proteases with high affinity and selectivity.

Drug Delivery Systems

L-valine has been utilized to modify nanocarriers for targeted drug delivery. For instance, L-valine-conjugated nanoparticles have been developed to enhance the oral delivery of insulin and to overcome ocular surface barriers for improved drug penetration.[9][10]

Quantitative Data on Modified L-Valine Compounds

The following tables summarize key quantitative data for various classes of modified L-valine compounds, providing a basis for comparison of their biological activities and pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of L-Valine Ester Prodrugs

ProdrugParent DrugOral Bioavailability (%)Cmax (µM)Tmax (min)SpeciesReference(s)
N-valoxybenzamidineBenzamidine~88N/AN/ARat[11]
ValcyclopropavirCyclopropavir95N/A<10Mouse[12][13][14]
Valacyclovir (VACV)Acyclovir (ACV)3- to 5-fold higher than ACV22 ± 0.3N/AHuman[5]
ValganciclovirGanciclovir6- to 10-fold higher than GanciclovirN/AN/AHuman[5][6]
SACVAcyclovir (ACV)~5-fold higher AUC than ACV39 ± 22N/AN/A[5]
IACVAcyclovir (ACV)~3-fold higher AUC than ACV20 ± 5N/AN/A[5]

N/A: Not Available in the cited sources.

Table 2: In Vitro Activity of L-Valine-Based Protease and Cancer Inhibitors

Compound ClassSpecific Compound(s)TargetIC50Cell Line(s)Reference(s)
L-valine derived boroxazolidonesCompound 6 (containing 2,4-difluorophenyl moieties)Glioblastoma49 µMLN229N/A
53 µMSNB19N/A
α-amino-β-sulphone hydroxamatesCompound 29MMP-134.0 nMN/A[7]
Compound 30MMP-132.9 nMN/A[7]
Compound 31MMP-130.4 nMN/A[7]
Substituted 1,4-naphthoquinonesPD9, PD10, PD11, PD13, PD14, PD15Cancer Cells1–3 µMDU-145, MDA-MB-231, HT-29[15]

N/A: Not Available in the cited sources.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of modified L-valine compounds.

Synthesis of L-Valine-Modified Nanoparticles

Method: Double Emulsion Solvent Evaporation

This technique is commonly used for the encapsulation of hydrophilic drugs within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[1][16]

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve the hydrophilic drug (e.g., insulin) in an aqueous solution (e.g., phosphate-buffered saline).

    • Dissolve the polymer (e.g., PLGA) and the L-valine conjugate in a volatile organic solvent (e.g., dichloromethane).

    • Add the aqueous drug solution to the organic polymer solution and sonicate at high intensity to form a stable water-in-oil (w/o) emulsion.[16]

  • Formation of the Double Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

    • Stir the mixture at a controlled speed to form a water-in-oil-in-water (w/o/w) double emulsion.[16]

  • Solvent Evaporation and Nanoparticle Hardening:

    • Continue stirring the double emulsion for several hours to allow the organic solvent to evaporate.

    • As the solvent evaporates, the polymer precipitates, leading to the formation of solid nanoparticles.[1]

  • Collection and Purification:

    • Collect the hardened nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

    • Lyophilize the purified nanoparticles for long-term storage.[1]

Assay for Protease Inhibition

Method: Enzymatic Assay Using a Chromogenic or Fluorogenic Substrate

This protocol is a general method to determine the inhibitory activity of L-valine derivatives against a specific protease.[3]

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the target protease (e.g., trypsin) in a suitable buffer at a known concentration.

    • Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the target protease (e.g., L-BAPNA for trypsin) in an appropriate solvent (e.g., DMSO).[3]

    • Inhibitor Solutions: Prepare serial dilutions of the L-valine derivative (inhibitor) in the assay buffer.

    • Assay Buffer: Prepare a buffer that is optimal for the activity of the target protease (e.g., Tris-HCl with CaCl2 for trypsin).[3]

  • Assay Procedure:

    • In a microplate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.

    • Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

The biological effects of modified L-valine compounds are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt Signaling Pathway

L-valine and its derivatives can activate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[2][17] Activation of this pathway can be beneficial in certain contexts, such as enhancing the phagocytic activity of macrophages against multidrug-resistant bacteria.[2]

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Cellular_Response Cellular Response (e.g., Enhanced Phagocytosis, Cell Survival, Proliferation) Akt->Cellular_Response Phosphorylates Downstream Targets L_Valine L-Valine Derivative L_Valine->RTK Activates

Caption: PI3K/Akt signaling pathway activated by L-valine derivatives.

Prodrug Activation and Transport Workflow

The enhanced oral bioavailability of L-valine ester prodrugs is achieved through a multi-step process involving intestinal transport and subsequent enzymatic activation.

Prodrug_Transport_Activation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Prodrug_Oral Oral Administration of L-Valine Ester Prodrug PEPT1 PEPT1 Transporter Prodrug_Oral->PEPT1 Transport Prodrug_Inside Prodrug PEPT1->Prodrug_Inside Esterases Esterases Prodrug_Inside->Esterases Hydrolysis Active_Drug Active Drug Esterases->Active_Drug L_Valine L-Valine Esterases->L_Valine Active_Drug_Blood Active Drug in Systemic Circulation Active_Drug->Active_Drug_Blood Absorption

Caption: Workflow of L-valine prodrug transport and activation.

L-Valine Conjugated Nanoparticle Uptake

L-valine modification of nanoparticles can facilitate their uptake into cells via amino acid transporters, leading to targeted drug delivery.

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle L-Valine Conjugated Nanoparticle Amino_Acid_Transporter Amino Acid Transporter (e.g., LAT1) Nanoparticle->Amino_Acid_Transporter Binding Endosome Endosome Amino_Acid_Transporter->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Cellular uptake of L-valine conjugated nanoparticles.

Conclusion

The modification of L-valine has proven to be a highly effective strategy in modern drug discovery and development. By leveraging the inherent properties of this essential amino acid, scientists can significantly improve the therapeutic potential of a wide range of molecules. The examples provided in this guide, from enhancing the oral bioavailability of antiviral drugs to enabling the targeted delivery of anticancer agents, underscore the broad applicability of L-valine as a versatile chemical scaffold. As our understanding of cellular transport mechanisms and disease-specific metabolic requirements continues to grow, the rational design of novel L-valine-modified compounds holds immense promise for the development of next-generation therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current landscape and future potential of modified L-valine compounds in medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery and Isolation of Novel Amino Acid Derivatives

The quest for novel therapeutic agents and research tools has led to a burgeoning interest in amino acid derivatives beyond the canonical 20. These novel compounds, often referred to as unnatural amino acids (UAAs), offer a vast chemical space for designing peptides and small molecules with enhanced stability, unique conformations, and tailored biological activities.[1][2] This guide provides an in-depth overview of the core methodologies employed in the discovery, synthesis, isolation, and characterization of these valuable molecules.

Discovery Strategies for Novel Amino Acid Derivatives

The discovery of new amino acid derivatives can be approached through two primary avenues: rational design and screening-based methods. Rational design involves the targeted synthesis of derivatives with specific desired properties, while screening methods involve generating large libraries of compounds and testing them for a particular biological activity. A key strategy for accessing novel UAAs is through the site-selective derivatization of canonical and non-canonical amino acids.[2]

A modern approach to discovery involves adaptive laboratory evolution (ALE) with a Consortium of Organisms for Nitrogen Fixation (CoNoS) to identify mutations that are relevant for amino acid production in both mono- and co-cultures.[3] This method has been shown to increase growth rate and can help identify new targets, like transporters, that enhance amino acid exchange.[3]

Below is a generalized workflow for the discovery and validation of bioactive amino acid derivatives.

cluster_Discovery Discovery Phase cluster_Validation Validation & Optimization Library Generate Library (Synthetic or Biological) Screening High-Throughput Screening (e.g., In vitro assays) Library->Screening Test for bioactivity Hit_ID Hit Identification Screening->Hit_ID Identify active compounds Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve properties) Hit_to_Lead->Lead_Opt Refine structure Preclinical Preclinical Studies Lead_Opt->Preclinical Test in vivo

Caption: A generalized workflow for the discovery of bioactive amino acid derivatives.

Synthesis of Novel Amino Acid Derivatives

The synthesis of novel amino acid derivatives is a cornerstone of their discovery and application. A variety of chemical methods are available, with solid-phase synthesis being a particularly powerful technique for creating peptides and libraries of derivatives.[4]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for creating peptides by sequentially adding amino acids to a growing peptide chain that is anchored to a solid support.[4] This technique offers precise control over the sequence and allows for the incorporation of unnatural amino acids.[5] The general process involves repeated cycles of deprotection, coupling, and washing.[5]

Here is a simplified workflow for incorporating an unnatural amino acid using SPPS:

Resin Start: Resin with Linker Attach 1. Attach First Amino Acid (Protected) Resin->Attach Deprotect1 2. Deprotect N-terminus Attach->Deprotect1 Couple_UAA 3. Couple Protected Unnatural Amino Acid (UAA) Deprotect1->Couple_UAA Wash1 4. Wash away excess reagents Couple_UAA->Wash1 Deprotect2 5. Deprotect N-terminus Wash1->Deprotect2 Couple_Next 6. Couple Next Protected Amino Acid Deprotect2->Couple_Next Repeat Repeat Steps 4-6 for desired sequence Couple_Next->Repeat Cleave Final Step: Cleave Peptide from Resin & Deprotect Side Chains Repeat->Cleave

Caption: Workflow for incorporating an unnatural amino acid via Solid-Phase Peptide Synthesis.

Experimental Protocol: Solid-Phase Synthesis of an Unnatural Amino Acid Derivative [1]

  • Resin Preparation: Start with a suitable resin (e.g., Rink resin).

  • Glycine Attachment: Attach glycine to the resin.

  • Activation: Convert the attached glycine to an activated benzophenone imine derivative.

  • C-Alkylation: Perform C-alkylation to introduce the desired side chain.

  • Hydrolysis: Hydrolyze the imine.

  • Acylation: Acylate with Fmoc chloride.

  • Cleavage: Cleave the final product from the resin using trifluoroacetic acid (TFA).

Table 1: Example Yields and Purity for Solid-Phase Synthesis [1]

CompoundR1 GroupNucleophileHPLC Purity (Crude)Isolated Yield
22aMethylAcetate86%66%
22bMethylThioacetate75%45%
22cMethylEthyl 3-mercaptopropanoate67%30%
22dMethylBenzyl mercaptide78%50%
Radical-Based Synthesis

Radical chemistry offers versatile and mild methods to access a wide range of novel amino acid derivatives.[2] These methods often allow for the use of simple precursors to generate complex structures.[2] For example, β-amino acids can be synthesized via aza-Michael additions followed by radical recombination.[2]

Isolation and Purification

After synthesis, the target amino acid derivative must be isolated from the reaction mixture and purified. The highly polar nature of many amino acid derivatives can make purification by conventional flash chromatography challenging.[6]

Chromatographic Techniques

Various chromatographic methods are employed for the purification of amino acid derivatives. The choice of technique depends on the properties of the target molecule.

  • Reversed-Phase Chromatography: A common and effective technique for many derivatives.[6]

  • Ion-Exchange Chromatography: Useful for separating compounds based on their charge.[7][8]

  • Size-Exclusion Chromatography: Separates molecules based on their size.[7]

Experimental Protocol: Reversed-Phase Dry Flash Chromatography [6]

  • Column Packing: A sintered glass funnel is packed with a layer of sand, followed by the reversed-phase silica gel (e.g., C18), and another layer of sand.

  • Equilibration: The column is equilibrated with the chosen solvent system.

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the column.

  • Elution: The product is eluted by applying a vacuum and collecting fractions.

  • Analysis: The collected fractions are analyzed (e.g., by TLC or LC-MS) to identify those containing the pure product.

Below is a diagram illustrating a general workflow for the isolation and purification of a synthesized amino acid derivative.

Crude Crude Synthetic Product Extraction Liquid-Liquid Extraction (optional) Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Check Purity Analysis (TLC, HPLC, LC-MS) Fraction_Collection->Purity_Check Pure_Product Pure Amino Acid Derivative Purity_Check->Pure_Product

Caption: A general workflow for the isolation and purification of amino acid derivatives.

Characterization and Structural Elucidation

Once a novel amino acid derivative has been isolated and purified, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is typically employed for this purpose.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[10] Techniques like electrospray ionization (ESI) are commonly used for amino acid derivatives.[10][11] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, making it invaluable for analyzing complex mixtures and confirming the purity of isolated compounds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] 1H and 13C NMR are standard techniques for characterizing organic molecules, including amino acid derivatives.[14][15] Two-dimensional (2D) NMR techniques, such as COSY and TOCSY, can be used to establish connectivity between atoms and are crucial for the complete structural elucidation of complex derivatives.[13]

Table 2: Example NMR Data for a Novel Amino Acid Derivative [14]

The following data is for 3-hydroxy-2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid (3b).

NucleusChemical Shift (ppm) in DMSO-d6Description
1H12.1s, 1H, NH (quinoline)
1H9.17s, 1H, NH
1H7.75–7.21m, 4H, Aromatic H
1H6.57s, 1H, Ethylenic CH
1H4.5dd, 1H, CH-N
1H4.01d, 2H, CH2-OH
13C173.1C=O (acid)
13C166.0C=O (amide)
13C161.6C=O (amide, quinoline)
13C146.4, 139.5C4a-C8a
13C131.3Ct5
13C126.4Ct7
13C122.3=Ct (ethylenic)
13C119.8C6
13C116.4Ct4
13C115.9Ct8
13C61.7CH2-O
13C51.1CH-N

A typical workflow for the structural characterization of a newly isolated compound is shown below.

Start Purified Unknown Compound MS Mass Spectrometry (LC-MS, HRMS) Determine Molecular Formula Start->MS NMR NMR Spectroscopy (1H, 13C, 2D) Determine Connectivity Start->NMR Other_Spectro Other Spectroscopic Methods (IR, UV-Vis) Start->Other_Spectro Data_Analysis Combine and Analyze all Spectroscopic Data MS->Data_Analysis NMR->Data_Analysis Other_Spectro->Data_Analysis Structure Propose Structure Data_Analysis->Structure Confirmation Confirm Structure (e.g., X-ray Crystallography or Synthesis of Standard) Structure->Confirmation

Caption: Workflow for the structural elucidation of a novel amino acid derivative.

Screening for Bioactivity

For derivatives intended for drug development, screening for biological activity is a critical step. This can involve a wide range of in vitro and in vivo assays. High-throughput screening of peptide libraries is a common approach to identify new leads.[16][17]

Table 3: Example of Bioactivity Screening Data [15]

The following table shows the Minimum Inhibitory Concentration (MIC) in µg/mL for novel thiazole derivatives against various bacterial strains.

CompoundS. aureus ATCC 29213S. aureus MRSAE. faecalis ATCC 29212E. coli ATCC 25922P. aeruginosa ATCC 27853
2a218>64>64
2b228>64>64
2c228>64>64
5a323264>64>64

This guide provides a foundational understanding of the processes involved in the discovery and isolation of novel amino acid derivatives. The combination of advanced synthetic methods, robust purification techniques, and powerful analytical tools continues to drive innovation in this exciting field of research.

References

An In-depth Technical Guide to the Theoretical Mechanism of Action for N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-Acetyl-3-hydroxy-L-valine is a molecule for which public research is not widely available. The following guide presents a theoretical mechanism of action based on the known metabolic pathways of L-valine and the pharmacological properties of N-acetylated amino acids. The proposed mechanisms, experimental data, and protocols are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is an N-acetylated derivative of 3-hydroxy-L-valine, a metabolite of the essential branched-chain amino acid, L-valine. While the biological activities of L-valine and its catabolite, 3-hydroxyisobutyrate (3-HIB), have been the subject of research, particularly in the context of metabolic diseases, the specific pharmacology of this compound remains to be elucidated. This document outlines a theoretical mechanism of action for this compound, postulating its role as a potential prodrug that modulates cellular metabolic and signaling pathways.

The central hypothesis is that N-acetylation enhances the bioavailability and cellular uptake of 3-hydroxy-L-valine, which, upon intracellular deacetylation, influences lipid metabolism, insulin signaling, and cell proliferation pathways. This guide will provide a detailed exploration of this proposed mechanism, supported by hypothetical data, experimental protocols for validation, and visualizations of the key pathways.

Background

L-valine Metabolism and 3-Hydroxyisobutyrate (3-HIB)

L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its catabolism primarily occurs in skeletal muscle and yields intermediates for the citric acid cycle.[1] A key metabolite in this pathway is 3-hydroxyisobutyrate (3-HIB).[1][2][3] Recent studies have identified 3-HIB not merely as a metabolic intermediate but as a signaling molecule that can influence various physiological processes. Elevated levels of circulating 3-HIB have been associated with insulin resistance and type 2 diabetes.[3][4] Mechanistically, 3-HIB has been shown to stimulate the transport of fatty acids into muscle and adipose tissue, leading to lipid accumulation.[2][3][4]

N-Acetylated Amino Acids in Pharmacology

N-acetylation is a significant biochemical modification that can alter the pharmacological properties of amino acids and other compounds.[5] The addition of an acetyl group can increase a molecule's lipophilicity, potentially enhancing its absorption and ability to cross cellular membranes, including the blood-brain barrier.[6] A notable example is N-acetylcysteine (NAC), a widely used pharmaceutical that serves as a more bioavailable precursor to L-cysteine and replenishes glutathione stores.[7][8] Similarly, N-acetyl-L-leucine is being investigated in clinical trials for neurological disorders, with evidence suggesting that N-acetylation facilitates its transport into the central nervous system.[6]

Theoretical Mechanism of Action

The proposed mechanism of action for this compound is multifaceted, centering on its role as a prodrug of 3-hydroxy-L-valine with potentially enhanced pharmacokinetic properties.

Prodrug Hypothesis and Enhanced Bioavailability

It is hypothesized that this compound functions as a prodrug, delivering 3-hydroxy-L-valine to target tissues more efficiently than the parent molecule alone. The N-acetylation is predicted to increase its stability and facilitate its transport across biological membranes.

Once in the bloodstream and having reached target tissues, this compound would be taken up by cells. Intracellularly, it is proposed to be hydrolyzed by acylases, releasing 3-hydroxy-L-valine and acetate. This intracellular delivery would increase the local concentration of 3-hydroxy-L-valine, allowing it to exert its biological effects.

Downstream Signaling Pathways

Upon its release, 3-hydroxy-L-valine is postulated to modulate several key signaling pathways, based on the known effects of 3-HIB:

  • Lipid Metabolism: 3-hydroxy-L-valine is expected to stimulate fatty acid uptake by upregulating the expression of fatty acid transporters. This could potentially involve the activation of the PI3K/Akt signaling pathway.[1]

  • Insulin Signaling: The increased intracellular lipid accumulation may lead to the modulation of insulin signaling pathways, potentially contributing to insulin resistance in a manner similar to that observed with elevated 3-HIB levels.[2][3]

  • Cell Proliferation and Growth: 3-hydroxy-L-valine may influence cell growth and proliferation by activating the mTOR signaling pathway, an effect that has been observed with 3-HIB in certain cell types.[1]

Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data that would be expected from experiments designed to validate the proposed mechanism of action.

Table 1: Comparative Pharmacokinetic Parameters

CompoundBioavailability (%)Cmax (µM)Tmax (h)Half-life (h)
3-hydroxy-L-valine20500.51.2
This compound852001.03.5

Table 2: In Vitro Fatty Acid Uptake in Adipocytes

TreatmentFatty Acid Uptake (nmol/mg protein)p-value
Control15.2 ± 2.1-
3-hydroxy-L-valine (100 µM)25.8 ± 3.5<0.05
This compound (100 µM)45.1 ± 4.2<0.01

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study
  • Objective: To compare the pharmacokinetic profiles of 3-hydroxy-L-valine and this compound.

  • Methodology:

    • Administer equimolar doses of 3-hydroxy-L-valine and this compound orally to separate groups of mice.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

    • Analyze plasma concentrations of both the administered compound and its potential metabolite (3-hydroxy-L-valine in the case of this compound administration) using LC-MS/MS.

    • Calculate pharmacokinetic parameters (Bioavailability, Cmax, Tmax, Half-life) using appropriate software.

Protocol 2: In Vitro Cellular Uptake and Deacetylation Assay
  • Objective: To determine if this compound is taken up by cells and converted to 3-hydroxy-L-valine.

  • Methodology:

    • Culture a relevant cell line (e.g., adipocytes or myocytes).

    • Treat the cells with this compound (100 µM) for different durations (e.g., 0, 30, 60, 120 minutes).

    • At each time point, lyse the cells and collect the intracellular contents.

    • Quantify the intracellular concentrations of this compound and 3-hydroxy-L-valine using LC-MS/MS.

Protocol 3: Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the effect of this compound on the activation of key signaling proteins.

  • Methodology:

    • Treat cultured cells with this compound (100 µM) for a specified period.

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

valine_metabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Three_HIB 3-Hydroxyisobutyrate (3-HIB) beta_Hydroxyisobutyryl_CoA->Three_HIB HIBCH Methylmalonyl_semialdehyde Methylmalonyl_semialdehyde Three_HIB->Methylmalonyl_semialdehyde Succinyl_CoA Succinyl_CoA Methylmalonyl_semialdehyde->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: L-valine catabolic pathway leading to the production of 3-hydroxyisobutyrate (3-HIB).

prodrug_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAHV_ext This compound NAHV_int This compound NAHV_ext->NAHV_int Membrane Transport Deacetylation Deacetylation (Acylases) NAHV_int->Deacetylation Three_HV 3-hydroxy-L-valine Deacetylation->Three_HV Acetate Acetate Deacetylation->Acetate Signaling Downstream Signaling (PI3K/Akt, mTOR) Three_HV->Signaling

Caption: Proposed prodrug mechanism for this compound.

downstream_signaling cluster_pi3k PI3K/Akt Pathway cluster_mtor mTOR Pathway Three_HV 3-hydroxy-L-valine PI3K PI3K Three_HV->PI3K Akt Akt PI3K->Akt FattyAcid_Transporters Fatty Acid Transporters Akt->FattyAcid_Transporters mTOR mTOR Akt->mTOR Lipid_Accumulation Lipid Accumulation FattyAcid_Transporters->Lipid_Accumulation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Potential downstream signaling pathways modulated by 3-hydroxy-L-valine.

References

Methodological & Application

"synthesis protocol for N-Acetyl-3-hydroxy-L-valine"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of N-Acetyl-3-hydroxy-L-valine, a specialized amino acid derivative with potential applications in pharmaceutical and biochemical research. The synthesis is presented as a two-step process commencing with the stereoselective synthesis of the precursor, 3-hydroxy-L-valine, followed by a selective N-acetylation. This protocol provides comprehensive methodologies for both key experimental stages, including reagent specifications, reaction conditions, and purification techniques. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a non-proteinogenic amino acid derivative. The presence of both a hydroxyl and an N-acetyl group offers unique structural and functional properties, making it a valuable building block in the synthesis of complex molecules, including peptides and small molecule therapeutics. The controlled, stereoselective synthesis of this compound is crucial for its application in drug discovery and development. This protocol details a reliable method to obtain this compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 3-hydroxy-L-valine. This precursor is synthesized via a stereoselective method to ensure the correct chirality, which is critical for its biological activity.

  • Step 2: Selective N-acetylation of 3-hydroxy-L-valine. The amino group of 3-hydroxy-L-valine is selectively acetylated using acetic anhydride under controlled pH conditions to prevent acetylation of the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-L-valine

The synthesis of β-hydroxy α-amino acids can be achieved through various methods, including asymmetric aldol reactions. This protocol is based on a well-established method for the asymmetric synthesis of β-hydroxy amino acids.

Materials:

  • L-valine

  • Protecting agents (e.g., Boc anhydride)

  • Aldehyde

  • Chiral catalyst (e.g., Cinchona alkaloid-derived catalyst)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of L-valine: The amino and carboxyl groups of L-valine are first protected. For example, the amino group can be protected with a Boc group, and the carboxyl group can be converted to an ester.

  • Aldol Reaction: The protected L-valine derivative is then reacted with an appropriate aldehyde in the presence of a chiral catalyst to introduce the hydroxyl group at the β-position with high stereoselectivity. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield 3-hydroxy-L-valine.

Step 2: Selective N-acetylation of 3-hydroxy-L-valine

This step involves the selective acetylation of the amino group of 3-hydroxy-L-valine. The use of aqueous conditions and careful pH control is crucial for selectivity.

Materials:

  • 3-hydroxy-L-valine

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-hydroxy-L-valine in an aqueous solution of sodium bicarbonate. The base serves to deprotonate the amino group, increasing its nucleophilicity.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while vigorously stirring. The pH of the reaction mixture should be maintained in the range of 8-9 to ensure selective N-acetylation over O-acetylation.

  • Quenching and Acidification: After the addition is complete, allow the reaction to stir for a specified time. Then, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Synthesis of 3-hydroxy-L-valineProtected L-valine, Aldehyde, Chiral CatalystDCM-78 to RT12-2460-80
2N-acetylation3-hydroxy-L-valine, Acetic anhydrideWater/NaHCO₃0 to RT2-485-95

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR Peaks corresponding to acetyl group protons, α-proton, β-proton, and valine side-chain protons.
¹³C NMR Peaks corresponding to carbonyl carbons, α-carbon, β-carbon, and valine side-chain carbons.
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound.
Purity (HPLC) >95%

Workflow and Diagrams

The overall synthesis workflow is depicted below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-hydroxy-L-valine cluster_step2 Step 2: N-acetylation L_valine L-valine Protected_valine Protected L-valine L_valine->Protected_valine Protection Aldol_reaction Asymmetric Aldol Reaction Protected_valine->Aldol_reaction Aldehyde, Chiral Catalyst Hydroxy_valine 3-hydroxy-L-valine Aldol_reaction->Hydroxy_valine Deprotection N_acetylation Selective N-acetylation Hydroxy_valine->N_acetylation Acetic Anhydride, NaHCO₃ (aq) Final_product This compound N_acetylation->Final_product Purification

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the chemical transformations is crucial for a successful synthesis. The key logical relationship is the chemoselectivity in the N-acetylation step, which is governed by the differential nucleophilicity of the amino and hydroxyl groups under specific pH conditions.

LogicalRelationship cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome pH_control pH Control (8-9) Nucleophilicity Differential Nucleophilicity pH_control->Nucleophilicity Amino_group Amino Group (more nucleophilic) Nucleophilicity->Amino_group Hydroxyl_group Hydroxyl Group (less nucleophilic) Nucleophilicity->Hydroxyl_group Selective_N_acetylation Selective N-acetylation Amino_group->Selective_N_acetylation O_acetylation_minimized O-acetylation Minimized Hydroxyl_group->O_acetylation_minimized

Application Notes and Protocols for the Purification of N-Acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of N-acetylated amino acids, essential derivatives in pharmaceutical and research applications. The following sections outline common purification methodologies, including crystallization, chromatography, and liquid-liquid extraction, providing both theoretical understanding and practical guidance.

Introduction to Purification of N-Acetylated Amino Acids

N-acetylated amino acids are derivatives of amino acids where an acetyl group is attached to the nitrogen atom of the amino group. This modification alters the physicochemical properties of the amino acid, such as polarity and charge, which necessitates specific purification strategies. The choice of purification method depends on the scale of production, the required purity, and the specific properties of the N-acetylated amino acid and its impurities. Common impurities include unreacted amino acids, acetic acid, and byproducts of the acetylation reaction.

Purification Methodologies

The primary methods for purifying N-acetylated amino acids are crystallization, chromatography, and liquid-liquid extraction. For racemic mixtures, enzymatic resolution is a key technique to isolate the desired stereoisomer.

Crystallization and Recrystallization

Crystallization is a widely used and cost-effective method for purifying N-acetylated amino acids on a large scale. It relies on the principle that the solubility of the desired compound and its impurities varies with the solvent system and temperature. Recrystallization is a further purification step where the crystalline material is dissolved in a suitable solvent and then allowed to crystallize again, leading to a higher purity product.

General Workflow for Crystallization:

A Dissolution of Crude Product in a Suitable Solvent B Heating to Ensure Complete Dissolution A->B Heat C Cooling to Induce Crystallization B->C Cool D Filtration to Separate Crystals from Mother Liquor C->D E Washing of Crystals with Cold Solvent D->E F Drying of Purified Crystals E->F

Caption: General workflow for the purification of N-acetylated amino acids by crystallization.

Experimental Protocol: Recrystallization of N-Acetyl-L-Cysteine

  • Dissolution: Dissolve the crude N-acetyl-L-cysteine (NAC) in a minimal amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period. Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual mother liquor.

  • Drying: Dry the purified NAC crystals under vacuum.

A similar procedure can be followed for other N-acetylated amino acids, with adjustments to the solvent system. For instance, N-acetyl-DL-phenylalanine methyl ester can be recrystallized from a diethyl ether-petroleum ether mixture[1].

Table 1: Comparison of Crystallization Solvents and Reported Yields/Purities

N-Acetylated Amino AcidSolvent SystemReported YieldReported PurityReference
N-Acetyl-L-CysteineWater->99%[2]
N-Acetyl-L-CysteineAcetone:Diethyl Ether (1:1)94% (synthesis yield)99.2% (by HPLC)[3]
N-Acetyl-DL-Phenylalanine Methyl EsterDiethyl Ether-Petroleum Ether95% (synthesis yield)-[1]
N-Acetyl-L-MethionineEthyl Acetate-98.5%[4]
N-Acetyl-DL-Tryptophan (as L-lysine salt)Water, then Methanol77% recovery (D-isomer)91% of D-isomerUS Patent 3,094,537
Chromatographic Purification

Chromatography offers high-resolution purification and is suitable for both analytical and preparative scales. The choice of chromatographic technique depends on the properties of the N-acetylated amino acid.

Workflow for Preparative HPLC Purification:

A Sample Preparation: Dissolution in Mobile Phase B Injection onto Preparative HPLC Column A->B C Elution with a Specific Gradient B->C D Fraction Collection Based on UV Detection C->D E Purity Analysis of Collected Fractions D->E F Pooling of Pure Fractions and Solvent Evaporation E->F

Caption: General workflow for preparative HPLC purification of N-acetylated amino acids.

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for the purification of N-acetylated amino acids, which are generally more hydrophobic than their parent amino acids.

Experimental Protocol: Preparative RP-HPLC of N-Acetyl-L-Leucine [1]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, optimized based on analytical scale separations.

  • Detection: UV detection at 214 nm.

  • Procedure: a. Dissolve the crude N-acetyl-L-leucine in a minimal amount of the initial mobile phase composition. b. Inject the sample onto the equilibrated preparative RP-HPLC column. c. Run the gradient and collect fractions corresponding to the main peak. d. Analyze the purity of the collected fractions by analytical HPLC. e. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Ion-exchange chromatography separates molecules based on their net charge. This method is particularly useful for separating N-acetylated amino acids (which are typically anionic at neutral pH) from unreacted amino acids (which can be cationic, anionic, or neutral depending on their side chain and the pH).

Experimental Protocol: Separation of N-Acetyl-Glutamic Acid from Glutamic Acid

  • Resin: A strong anion exchange (SAX) resin.

  • Equilibration Buffer: A low ionic strength buffer at a pH where N-acetyl-glutamic acid is negatively charged (e.g., pH 7.0).

  • Elution Buffer: A buffer with increasing ionic strength (e.g., a salt gradient of NaCl) or a buffer with a lower pH to neutralize the charge on the analyte.

  • Procedure: a. Dissolve the crude mixture in the equilibration buffer. b. Load the sample onto the equilibrated SAX column. c. Wash the column with the equilibration buffer to remove any unbound impurities. d. Elute the bound N-acetyl-glutamic acid using the elution buffer. Glutamic acid, being less negatively charged or even zwitterionic at this pH, will elute earlier. e. Collect fractions and analyze for the presence of the desired product.

Table 2: Comparison of Chromatographic Methods

MethodPrincipleAdvantagesDisadvantages
RP-HPLC HydrophobicityHigh resolution, applicable to a wide range of N-acetylated amino acids.Requires organic solvents, can be expensive for large-scale purification.
IEX ChargeExcellent for separating from unreacted amino acids and other charged impurities.Can be sensitive to pH and buffer concentration, may require desalting step.
Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the partition coefficient of the N-acetylated amino acid between the two phases.

Workflow for Liquid-Liquid Extraction:

A Dissolution of Crude Mixture in Aqueous Phase B Addition of Immiscible Organic Solvent A->B C Vigorous Mixing to Facilitate Mass Transfer B->C D Phase Separation C->D E Collection of the Organic Phase Containing the Product D->E F Evaporation of the Organic Solvent E->F A Dissolution of Racemic N-Acetyl-Amino Acid B Incubation with Aminoacylase Enzyme A->B C Selective Hydrolysis of L-Enantiomer B->C D Separation of Free L-Amino Acid from N-Acetyl-D-Amino Acid C->D E Isolation and Purification of Both Enantiomers D->E

References

Application Notes and Protocols for the Characterization of N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyl-3-hydroxy-L-valine is a modified amino acid of interest in various fields of research, including drug development and metabolomics. Its structure, featuring both an N-acetyl group and a hydroxyl group, presents unique analytical challenges. Proper characterization is crucial for understanding its biological activity, purity, and stability. This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a versatile technique for separating and quantifying N-acetylated amino acids. Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) approach may also be suitable.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is adapted from methods used for the analysis of other N-acetylated amino acids.

Objective: To determine the purity of a sample of this compound and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in the initial mobile phase composition (e.g., 95% A: 5% B) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase composition to a final concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (due to the amide bond)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 50% B (linear gradient)

      • 20-25 min: 50% B

      • 25-26 min: 50% to 5% B (linear gradient)

      • 26-30 min: 5% B (equilibration)

  • Data Analysis:

    • Record the chromatograms for the standards and the sample.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.

Quantitative Data for Analogous Compounds

The following table summarizes typical retention times and detection limits for similar N-acetylated amino acids, which can serve as a reference for method development.

CompoundColumnMobile PhaseRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
N-Acetyl-L-cysteineC18Acetonitrile/Water with 0.1% TFA~4.50.1 µg/mL0.3 µg/mL
N-Acetyl-L-tryptophanC18Acetonitrile/Water with 0.1% Formic Acid~12.20.05 µg/mL0.15 µg/mL
N-Acetyl-L-tyrosineC18Methanol/Water~7.80.2 µg/mL0.6 µg/mL

Note: These values are illustrative and will vary depending on the specific HPLC system and conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV Detector (210 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for the structural elucidation of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • ESI source

  • C18 or HILIC column

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound sample

Procedure:

  • LC Separation (similar to HPLC protocol):

    • Use a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range (Full Scan): m/z 50 - 500

    • Collision Energy (MS/MS): Ramp from 10 to 40 eV to observe fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺). The theoretical exact mass of this compound (C₇H₁₃NO₄) is 175.0845 g/mol . The expected [M+H]⁺ ion would be at m/z 176.0919.

    • Analyze the MS/MS fragmentation pattern. Expected fragments include losses of water (H₂O), the acetyl group (CH₂CO), and the carboxyl group (COOH).

Expected Mass Spectrometry Data
IonExpected m/zDescription
[M+H]⁺176.0919Protonated molecule
[M+Na]⁺198.0738Sodium adduct
[M-H₂O+H]⁺158.0813Loss of water
[M-CH₂CO+H]⁺134.0868Loss of ketene (from acetyl group)
Immonium ion88.0757[C₄H₁₀NO]⁺

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation SampleDissolution Dissolve Sample in Mobile Phase Filtration Filter (0.22 µm) SampleDissolution->Filtration LC LC Separation (C18 or HILIC) Filtration->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Mass Analyzer (Q-TOF/Orbitrap) ESI->MS FullScan Full Scan MS (Accurate Mass) MS->FullScan MSMS MS/MS Analysis (Fragmentation) MS->MSMS StructureConfirm Structure Confirmation FullScan->StructureConfirm MSMS->StructureConfirm

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR will provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (like COSY and HSQC) will help in assigning the complete structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain detailed structural information and confirm the identity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (optional but recommended):

    • Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to aid in signal assignment.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (ppm) of all proton and carbon signals to the corresponding atoms in the structure.

Predicted NMR Data

The following table provides predicted chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~23
Valine γ-CH₃ (x2)~1.0 - 1.2~18-20
Valine β-CH-~70-75 (due to -OH)
Valine α-CH~4.0 - 4.2~60
Acetyl C=O-~173
Carboxyl C=O-~178

Logical Relationship for NMR Signal Assignment

NMR_Assignment cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR (Chemical Shift) Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment COSY COSY (¹H-¹H Correlations) COSY->Proton_Assignment HSQC HSQC (¹H-¹³C Correlations) HSQC->Carbon_Assignment Proton_Assignment->Carbon_Assignment Final_Structure Definitive Structure of this compound Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

The characterization of this compound can be effectively achieved through a combination of HPLC, mass spectrometry, and NMR spectroscopy. While specific protocols for this molecule are not widely published, the methodologies outlined in this document, based on the analysis of similar compounds, provide a robust framework for its comprehensive characterization. Researchers should anticipate the need for method optimization to achieve the best results for their specific applications.

Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for experimental Nuclear Magnetic Resonance (NMR) spectroscopy data specific to N-Acetyl-3-hydroxy-L-valine did not yield any publicly available datasets. The following application notes and protocols are therefore based on the closely related and structurally similar compound, N-Acetyl-L-valine . The methodologies and expected spectral patterns for this compound would be analogous, with anticipated variations in chemical shifts due to the presence of the hydroxyl group.

Introduction

N-acetylated amino acids are important molecules in various biological contexts. N-Acetyl-L-valine is a derivative of the essential amino acid L-valine and serves as a representative example for the characterization of this class of compounds by NMR spectroscopy. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for N-Acetyl-L-valine, which can be adapted for similar molecules like this compound.

Quantitative NMR Data for N-Acetyl-L-valine

The following tables summarize the ¹H and ¹³C NMR spectral data for N-Acetyl-L-valine recorded in DMSO-d6.

Table 1: ¹H NMR Spectral Data of N-Acetyl-L-valine (400 MHz, DMSO-d6) [1]

Chemical Shift (δ) ppmMultiplicityTentative Assignment
8.00dNH (Amide)
4.14ddH-2 (α-proton)
2.04mH-3 (β-proton)
1.88sCOCH₃ (Acetyl)
0.88d(CH₃)₂ (γ-protons)

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of N-Acetyl-L-valine (100.54 MHz, DMSO-d6) [1]

Chemical Shift (δ) ppmCarbon Assignment
173.12C-1 (Carboxyl)
169.47C OCH₃ (Acetyl Carbonyl)
57.09C-2 (α-carbon)
29.67C-3 (β-carbon)
22.23C OCH₃ (Acetyl Methyl)
19.06C-4 (γ-carbon)
17.95C-4' (γ'-carbon)

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:[2][3][4]

  • Weighing the Sample: Accurately weigh 5-25 mg of N-Acetyl-L-valine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) to the vial.[2][3]

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating can be applied.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] This prevents distortion of the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general workflow for acquiring 1D NMR spectra.

NMR_Acquisition_Workflow cluster_prep Sample Handling cluster_setup Spectrometer Setup cluster_acq Data Acquisition Sample_Insertion Insert Sample into Spinner Turbine Depth_Gauge Adjust to Correct Depth Sample_Insertion->Depth_Gauge Wipe_Tube Clean NMR Tube Exterior Depth_Gauge->Wipe_Tube Insert_in_Magnet Insert into NMR Magnet Wipe_Tube->Insert_in_Magnet Lock Lock on Deuterium Signal Insert_in_Magnet->Lock Shim Shim for Field Homogeneity Lock->Shim Tuning Tune and Match Probe Shim->Tuning Load_Experiment Load ¹H or ¹³C Experiment Tuning->Load_Experiment Set_Parameters Set Acquisition Parameters (scans, delay) Load_Experiment->Set_Parameters Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID

Caption: Workflow for NMR Sample Handling and Data Acquisition.

Data Processing

The raw Free Induction Decay (FID) signal acquired from the spectrometer is processed to obtain the final NMR spectrum.

NMR_Processing_Workflow cluster_processing Data Processing Steps FID Raw FID Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., to solvent peak) Baseline->Reference Integration Peak Integration Reference->Integration Peak_Picking Peak Picking Integration->Peak_Picking Final_Spectrum Final Spectrum Peak_Picking->Final_Spectrum

Caption: Post-Acquisition NMR Data Processing Workflow.

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated using a known reference signal, such as the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H NMR).

  • Integration: The relative areas under the peaks are calculated to determine the ratio of protons.

  • Peak Picking: The exact chemical shifts (in ppm) of the peaks are identified.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyl-3-hydroxy-L-valine is a modified amino acid of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its characterization and for monitoring its presence in complex matrices. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The described method utilizes reversed-phase chromatography with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Physicochemical Properties of Related Compounds

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Water (HPLC grade)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

A reversed-phase separation is employed to resolve this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 2.5, adjusted with H3PO4)
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, protein precipitation or solid-phase extraction may be necessary. The final sample should be diluted in Mobile Phase A.

Data Presentation

Table 1: Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative performance of the HPLC method for the analysis of this compound.

ParameterValue
Retention Time (RT) 7.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC C->E D Prepare Sample D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Flow of HPLC Method Development

Method_Development A Define Analytical Goal: Separate this compound B Review Analyte Properties (Polarity, UV Absorbance) A->B C Select Column: Reversed-Phase C18 B->C D Select Mobile Phase: Aqueous Buffer + Organic Modifier B->D G Select Detection Wavelength (e.g., 210 nm) B->G H Method Validation (Linearity, Precision, Accuracy) C->H E Optimize Mobile Phase pH (e.g., pH 2.5) D->E F Optimize Gradient Elution E->F F->H G->H

Caption: Logical steps in the development of the HPLC method.

References

Application Notes and Protocols for N-Acetyl-3-hydroxy-L-valine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Extensive literature searches have revealed no specific studies, application notes, or protocols detailing the use of N-Acetyl-3-hydroxy-L-valine in cell culture. This compound appears to be a novel or largely uncharacterized molecule in the context of cell biology research.

Therefore, the following application notes and protocols are provided as a hypothetical and generalized framework for the initial investigation of a novel N-acetylated amino acid derivative in a cell culture setting. The methodologies are based on standard practices for characterizing new compounds and the known biological roles of related molecules, such as L-valine and other N-acetylated amino acids like N-Acetyl-L-cysteine (NAC).

Introduction to N-Acetylated Amino Acids in Cell Culture

N-acetylated amino acids are derivatives of amino acids where an acetyl group is attached to the nitrogen atom of the amino group.[1][2] This modification can alter the parent amino acid's chemical properties, such as its polarity and ability to be recognized by cellular transporters and enzymes. In cell culture, N-acetylated amino acids like N-Acetyl-L-cysteine are widely used for their antioxidant properties.[3]

The parent amino acid, L-valine, is an essential branched-chain amino acid (BCAA) involved in protein synthesis and energy metabolism.[4] Its metabolites can act as signaling molecules.[5] The addition of an N-acetyl group and a hydroxyl group to L-valine to form this compound could potentially modulate its metabolic fate and confer novel biological activities.

Hypothetical Applications in Cell Culture

Based on the structure of this compound, potential areas of investigation in cell culture could include:

  • Antioxidant and Cytoprotective Effects: Similar to NAC, it could be investigated for its ability to mitigate oxidative stress induced by various stimuli.

  • Metabolic Modulation: As a derivative of valine, it may influence metabolic pathways such as the citric acid cycle or mTOR signaling.

  • Cell Signaling: The compound could potentially interact with cell surface receptors or intracellular signaling cascades.

  • Toxicity and Safety Assessment: Initial studies would be required to determine its effects on cell viability and proliferation.

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound in a chosen cell line.

General Workflow for Characterizing a Novel Compound

The workflow below outlines a logical progression for investigating the effects of a new compound in cell culture.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution) B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Determine Working Concentration Range B->C D Oxidative Stress Assays (e.g., ROS measurement) C->D E Metabolic Assays (e.g., Seahorse, Glucose Uptake) C->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->F G Statistical Analysis D->G E->G F->G H Pathway Visualization G->H I Conclusion & Future Work H->I

Caption: General workflow for in vitro compound characterization.

Protocol: Preparation of Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Selection: Test the solubility of the compound in common cell culture solvents such as sterile water, DMSO, or ethanol.

  • Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol: Determination of Cytotoxicity and Working Concentration

This protocol uses the MTT assay as an example to assess cell viability.

Materials:

  • Selected cell line (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the cells and add the treatment media. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). The working concentration for subsequent experiments should be below the concentration that causes significant cytotoxicity.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa cells after 48h treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
101.230.0798.4
501.200.0996.0
1001.150.1092.0
2501.050.1184.0
5000.850.0968.0
10000.600.0748.0

This data is purely illustrative.

Visualization of a Hypothetical Signaling Pathway

Given that L-valine metabolism can influence the mTOR pathway, a potential hypothesis is that this compound might also modulate this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis NAHV This compound (Hypothesized Target) NAHV->mTORC1 Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Hypothetical inhibition of the mTOR signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit mTORC1, a key regulator of cell growth and protein synthesis. This is a speculative model that would require experimental validation.

Conclusion

While there is currently no published research on the use of this compound in cell culture, the protocols and frameworks provided here offer a starting point for its investigation. Researchers should proceed with careful dose-response studies and a systematic approach to elucidating its potential biological activities.

References

Application Note & Protocol: A Proposed Method for Assessing the Enzymatic Activity of N-Acetyl-3-hydroxy-L-valine Deacetylases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylated amino acids are important intermediates in various biological processes, including protein synthesis and metabolism.[1] The enzymatic removal of the acetyl group, a reaction catalyzed by deacetylases or acylases, is a key step in the recycling and utilization of these amino acids.[2] N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid L-valine. While the metabolism of L-valine and its hydroxylated metabolites like 3-hydroxyisobutyrate are subjects of interest in metabolic research, the specific enzymatic processing of this compound is not extensively documented.[3][4][5][6] This document proposes a detailed protocol for assessing the enzymatic activity of enzymes that may catalyze the deacetylation of this compound. The primary focus is on aminoacylases, which are known to act on N-acetylated aliphatic amino acids.[1]

The proposed assay is based on the quantification of the reaction product, 3-hydroxy-L-valine, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This method offers high sensitivity and specificity for the detection of the primary amine group exposed upon deacetylation.

Principle of the Assay

The enzymatic activity is determined by measuring the rate of formation of 3-hydroxy-L-valine from the substrate this compound. The reaction is initiated by the addition of a putative deacetylase enzyme to a buffered solution containing the substrate. The reaction is stopped at various time points, and the amount of 3-hydroxy-L-valine produced is quantified by HPLC following derivatization with a fluorescent tag, such as dansyl chloride. The rate of product formation is directly proportional to the enzyme's activity under the specified conditions.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) reaction_setup Set Up Reaction Mixture reagents->reaction_setup hplc_prep Prepare HPLC System and Standards hplc_analysis HPLC Analysis hplc_prep->hplc_analysis incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., acid addition) incubation->stop_reaction derivatization Derivatize Samples (Dansyl Chloride) stop_reaction->derivatization derivatization->hplc_analysis data_analysis Data Analysis (Peak Integration, Quantification) hplc_analysis->data_analysis signaling_pathway cluster_reaction Deacetylation Reaction cluster_quantification Quantification Pathway Substrate This compound Enzyme Deacetylase / Acylase Substrate->Enzyme Product1 3-hydroxy-L-valine Enzyme->Product1 + H₂O Product2 Acetate Enzyme->Product2 Derivatization Derivatization (Primary Amine Reaction) Product1->Derivatization Quantified Product HPLC HPLC Detection (Fluorescence) Derivatization->HPLC Activity Enzymatic Activity (Rate of Product Formation) HPLC->Activity

References

Application Notes and Protocols: Development of a Bioassay for N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3-hydroxy-L-valine is a modified amino acid derived from the essential branched-chain amino acid, L-valine. While the precise biological functions of this compound are an emerging area of research, its structural similarity to key metabolic intermediates suggests a potential role in cellular signaling pathways related to metabolism and inflammation. Valine and its metabolites, such as 3-hydroxyisobutyrate (3-HIB), are known to influence processes like insulin sensitivity, lipid metabolism, and inflammatory responses.[1][2][3] The N-acetylation of amino acids can modulate their activity and stability, indicating that this compound may act as a novel signaling molecule.[4][5]

These application notes provide a detailed framework for developing a comprehensive bioassay to investigate the biological activity of this compound. The protocols outlined below describe two complementary assay formats: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for quantification and a cell-based assay to assess its impact on a hypothetical inflammatory signaling pathway.

Hypothetical Signaling Pathway

Based on the known roles of valine metabolites in inflammation, we propose a hypothetical signaling pathway where this compound acts as an agonist for a putative G-protein coupled receptor (GPCR), leading to the downstream activation of the NF-κB pathway, a key regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Putative GPCR G_protein G-protein (Gαq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Gene Induces NA3HV This compound NA3HV->GPCR Binds

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Protocol 1: Competitive ELISA for Quantification of this compound

This protocol describes a competitive ELISA to quantify the concentration of this compound in biological samples. The assay is based on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (e.g., BSA) for binding to a specific primary antibody.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound standard solutions

  • Biological samples for analysis

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition: Add 50 µL of standard solutions or samples to the wells, followed by 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at an optimal dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% Inhibition
0 (B₀)0
1
10
100
1000
Sample 1
Sample 2

Calculate % Inhibition = [1 - (Mean Absorbance of Standard or Sample / Mean Absorbance of B₀)] x 100

G Start Coat Plate with NA3HV-BSA Conjugate Wash1 Wash Start->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Competition Add Standards/Samples and Primary Antibody Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Detect Add TMB Substrate Wash4->Detect Stop Add Stop Solution Detect->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Experimental workflow for the competitive ELISA.

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol describes a cell-based assay to measure the effect of this compound on the activation of the NF-κB signaling pathway using a reporter gene assay. A human cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Positive control (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Treatment: Replace the medium with a serum-free medium containing different concentrations of this compound or a positive control (TNF-α). Incubate for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

Data Presentation:

TreatmentConcentrationLuciferase Activity (RLU) - Replicate 1Luciferase Activity (RLU) - Replicate 2Mean Luciferase ActivityFold Induction
Untreated Control-1.0
This compound1 µM
This compound10 µM
This compound100 µM
TNF-α (Positive Control)10 ng/mL

Calculate Fold Induction = (Mean Luciferase Activity of Treated Sample) / (Mean Luciferase Activity of Untreated Control)

G Start Seed HEK293 Cells Transfect Transfect with NF-κB Reporter Plasmid Start->Transfect Treat Treat with this compound or Controls Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure

Caption: Workflow for the cell-based NF-κB reporter assay.

Conclusion

The development of a robust bioassay is crucial for elucidating the biological role of novel molecules like this compound. The protocols provided herein offer a starting point for its quantification and functional characterization. The competitive ELISA allows for sensitive detection in various biological matrices, while the cell-based reporter assay provides insights into its potential signaling activities. Further studies will be necessary to validate the hypothetical signaling pathway and to explore the full spectrum of biological effects of this compound. These assays will be invaluable tools for researchers in the fields of metabolism, immunology, and drug discovery.

References

Application Notes and Protocols: Investigating the Potential Metabolic Roles of N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Potential Applications in Metabolic Research

N-Acetyl-3-hydroxy-L-valine is a theoretical N-acetylated derivative of a valine catabolite. Based on the known functions of related molecules, its potential applications in metabolic research could span several key areas:

  • Modulation of Fatty Acid Metabolism: The valine catabolite 3-hydroxyisobutyrate (3-HIB) is known to regulate the transport of fatty acids into cells.[1][2] N-acetylation could potentially alter the stability, bioavailability, or signaling properties of a 3-hydroxy-L-valine molecule, thereby influencing lipid uptake and accumulation in tissues like skeletal muscle and adipose tissue.[3] This makes it a candidate for investigating mechanisms of insulin resistance and conditions like non-alcoholic fatty liver disease (NAFLD).[3][4]

  • Investigation of Branched-Chain Amino Acid (BCAA) Catabolism: The study of this compound could provide insights into the regulation of BCAA metabolic pathways. Disorders in BCAA metabolism are linked to serious health issues, including maple syrup urine disease.[5][6] Understanding how derivatives of BCAA catabolites are processed by cells could uncover new therapeutic targets.

  • Cellular Signaling and Energy Homeostasis: As a modified amino acid derivative, this compound could act as a signaling molecule. Valine and its metabolites are connected to major signaling pathways like mTOR, which is a central regulator of cell growth and metabolism.[4][7] Investigating the interaction of this compound with such pathways could reveal its role in systemic energy balance.

  • Mitochondrial Function: The catabolism of valine ultimately feeds into the tricarboxylic acid (TCA) cycle within the mitochondria by producing succinyl-CoA.[8] The effects of this compound on mitochondrial respiration and biogenesis could be a key area of investigation.

Quantitative Data Summary: Valine and its Metabolites

The following tables summarize quantitative data from studies on L-valine and its metabolites, which can serve as a baseline for designing experiments with this compound.

Table 1: Effects of Leucine on Valine Metabolism in Isolated Perfused Rat Hearts [9]

Leucine Concentration in PerfusateL-[1-14C]valine Uptake ReductionValine Transamination DecreaseValine Oxidation Decrease
0.2 mmol/L~50%37%53%
1.0 mmol/L~70%48%71%

Table 2: Effect of Valine Supplementation on 3-HIB Concentration and Triglyceride Levels in Porcine Intestinal Epithelial Cells (IPEC-J2) [10]

Valine Supplementation3-HIB Concentration in MediumIntracellular Triglyceride Level
ControlBaselineBaseline
Increased ValineSignificantly Increased (P < 0.05)Significantly Increased

Experimental Protocols

Protocol 1: In Vitro Analysis of Fatty Acid Uptake in Adipocytes

Objective: To determine if this compound modulates fatty acid uptake in a mature adipocyte cell line (e.g., 3T3-L1).

Materials:

  • Mature 3T3-L1 adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Fluorescently labeled fatty acid analog (e.g., Bodipy FL C16)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Culture and Plating: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes. Seed the mature adipocytes into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM in serum-free DMEM.

  • Starvation and Treatment: Gently wash the cells with PBS and then incubate in serum-free DMEM for 2 hours to starve them. Replace the medium with the prepared concentrations of this compound and incubate for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Fatty Acid Uptake Assay: Add the fluorescently labeled fatty acid analog (e.g., Bodipy FL C16 at a final concentration of 1 µM) to each well and incubate for 30 minutes at 37°C.

  • Washing and Fluorescence Measurement: Remove the medium containing the fluorescent probe and wash the cells three times with cold PBS to remove extracellular fluorescence. Add 100 µL of PBS to each well.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/528 nm for Bodipy FL).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative fatty acid uptake.

Protocol 2: Analysis of BCAA Catabolism Enzyme Expression via qRT-PCR

Objective: To investigate if this compound alters the gene expression of key enzymes in the valine catabolic pathway in hepatocytes (e.g., HepG2 cells).

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., BCAT2, BCKDHA, HIBCH) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control.

  • RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR): Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions on a qPCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in treated cells to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

valine_catabolism_pathway Valine L-Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA bHydroxyisobutyrylCoA β-Hydroxyisobutyryl-CoA MethacrylylCoA->bHydroxyisobutyrylCoA bHydroxyisobutyrate 3-Hydroxyisobutyrate (3-HIB) (Transportable) bHydroxyisobutyrylCoA->bHydroxyisobutyrate HIBCH MethylmalonateSemialdehyde Methylmalonate Semialdehyde bHydroxyisobutyrate->MethylmalonateSemialdehyde PropionylCoA Propionyl-CoA MethylmalonateSemialdehyde->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: L-Valine catabolism pathway leading to the production of 3-HIB and entry into the TCA cycle.

hib_signaling_pathway HIB 3-Hydroxyisobutyrate (3-HIB) FATransporter Fatty Acid Transporter (e.g., CD36) HIB->FATransporter Promotes translocation to cell membrane CellMembrane Cell Membrane FA_uptake Increased FA Uptake FATransporter->FA_uptake FA Fatty Acids (FA) FA->FA_uptake LipidAccumulation Lipid Accumulation (Triglycerides) FA_uptake->LipidAccumulation InsulinResistance Potential for Insulin Resistance LipidAccumulation->InsulinResistance

Caption: Signaling role of 3-HIB in promoting fatty acid uptake in peripheral tissues.

experimental_workflow start Hypothesis: This compound affects cell metabolism invitro In Vitro Studies (e.g., HepG2, 3T3-L1 cells) start->invitro assays Metabolic Assays: - FA Uptake - Glucose Uptake - Oxygen Consumption (Seahorse) invitro->assays molecular Molecular Analysis: - qRT-PCR (Gene Expression) - Western Blot (Protein Levels) invitro->molecular invivo In Vivo Studies (e.g., Diet-induced obese mice) assays->invivo Positive results lead to molecular->invivo Positive results lead to treatment Administer Compound (e.g., oral gavage, diet) invivo->treatment metabolic_pheno Metabolic Phenotyping: - Glucose/Insulin Tolerance Tests - Body Composition - Energy Expenditure treatment->metabolic_pheno tissue_analysis Tissue Analysis: - Histology (e.g., Liver lipid) - Metabolomics treatment->tissue_analysis conclusion Conclusion: Elucidate metabolic role and therapeutic potential metabolic_pheno->conclusion tissue_analysis->conclusion

Caption: A logical workflow for investigating the metabolic effects of a novel compound.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-3-hydroxy-L-valine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Acetyl-3-hydroxy-L-valine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound. The synthesis is typically a two-step process: N-acetylation of L-valine followed by hydroxylation of the N-acetyl-L-valine intermediate.

Problem 1: Low Yield of N-Acetyl-L-valine (Step 1)

Question: I am getting a low yield for the N-acetylation of L-valine. What are the possible causes and how can I improve it?

Answer:

Low yields in the N-acetylation of L-valine can stem from several factors related to reaction conditions and reagent quality. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Acetic Anhydride: Ensure you are using a slight molar excess of acetic anhydride to drive the reaction to completion. A common starting point is 1.1 to 1.5 equivalents.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions:

    • Di-acetylation: The formation of a di-acetylated byproduct can occur. This is often favored by a large excess of acetic anhydride and prolonged reaction times.

    • Polymerization: Although less common for simple amino acids, side reactions leading to oligomers can occur under harsh conditions.

  • pH Control:

    • The pH of the reaction mixture is crucial. The acetylation is typically performed under mildly alkaline conditions to deprotonate the amino group, increasing its nucleophilicity. However, a very high pH can lead to the hydrolysis of acetic anhydride. Maintain the pH in the range of 8-10 using a suitable base like sodium bicarbonate or sodium carbonate.[1][2][3]

  • Temperature:

    • The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side products. Running the reaction at elevated temperatures can decrease the yield.[4]

  • Reagent Quality:

    • Ensure that the L-valine is of high purity and dry.

    • Acetic anhydride should be fresh and free from acetic acid, which can be present due to hydrolysis.

Problem 2: Poor Yield or No Reaction in the Hydroxylation of N-Acetyl-L-valine (Step 2)

Question: I am struggling with the hydroxylation of N-acetyl-L-valine. The yield is very low, or I am recovering the starting material. What could be the issue?

Answer:

The hydroxylation of an unactivated C-H bond, such as in the valine side chain, is a challenging transformation. Success is highly dependent on the chosen method and reaction conditions.

  • Choice of Hydroxylation Method:

    • Enzymatic Hydroxylation: This is often the most selective method. If you are using a biocatalytic approach, ensure the enzyme is active and the reaction conditions (pH, temperature, co-factors) are optimal for the specific hydroxylase.[5][6]

    • Chemical Hydroxylation: For chemical synthesis, various reagents can be employed, such as those involving transition metal catalysts or strong oxidizing agents. The choice of reagent is critical for achieving hydroxylation without degrading the molecule.

  • Reaction Conditions for Chemical Hydroxylation:

    • Oxidizing Agent: The strength and amount of the oxidizing agent must be carefully controlled. Too little will result in a low conversion, while too much can lead to over-oxidation and side product formation.

    • Catalyst Activity: If a catalyst is used, ensure it is not poisoned by impurities in the starting material or solvent.

    • Temperature: Hydroxylation reactions can be sensitive to temperature. Low temperatures may lead to a sluggish reaction, while high temperatures can cause decomposition. The optimal temperature needs to be determined empirically.[7][8][9]

    • Solvent: The choice of solvent can significantly impact the reaction. It should be inert to the reaction conditions and able to dissolve the substrate.

  • Steric Hindrance:

    • The tertiary carbon of the isopropyl group in valine is sterically hindered, which can make it difficult for reagents to access. More forcing conditions may be required compared to less hindered amino acids.

Problem 3: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty purifying the desired this compound. What are these impurities and how can I improve the purification?

Answer:

The presence of multiple products indicates a lack of selectivity in the reaction and can make purification challenging.

  • Potential Byproducts:

    • From Acetylation: Unreacted L-valine, di-acetylated valine.

    • From Hydroxylation: Over-oxidation products (e.g., ketones), products from reaction at other positions on the molecule, and degradation products. Hydroxyl radicals, if generated, can lead to a variety of oxidation products.[10]

    • Epimerization: Harsh reaction conditions (strong base or acid, high temperatures) can lead to the formation of diastereomers, which can be difficult to separate.

  • Improving Selectivity:

    • Protecting Groups: For the hydroxylation step, it may be necessary to protect the carboxylic acid group (e.g., as an ester) to prevent side reactions. The choice of protecting group is important, as it must be stable to the hydroxylation conditions and easily removable.[11][12][13][14][15]

    • Reaction Conditions: Re-evaluate and optimize the reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize side product formation.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization is an effective method for purification. Experiment with different solvent systems to find one that provides good separation from the impurities.

    • Chromatography: Column chromatography (e.g., silica gel chromatography) is a powerful technique for separating closely related compounds. A range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened to find the optimal conditions for separation.

    • Ion-Exchange Chromatography: Since the product is an amino acid derivative, ion-exchange chromatography can be a very effective purification method.[16]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the N-acetylation step, yields are typically high, often exceeding 90%.[17] The hydroxylation step is generally the yield-limiting step, and yields can range from low to moderate depending on the method's efficiency and selectivity.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the product. Chiral HPLC can be used to determine the enantiomeric purity.[18][19]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amide, carboxylic acid).

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Many oxidizing agents used for hydroxylation are strong and can be hazardous. Review the Safety Data Sheet (SDS) for all reagents before use.

  • Quench reactive reagents appropriately before disposal.

Data Presentation

Table 1: Summary of Reaction Parameters for N-Acetylation of L-Valine

ParameterRecommended RangePotential Issues if Outside Range
L-Valine:Acetic Anhydride (molar ratio) 1 : 1.1 - 1.5Low yield (too little), side products (too much)
pH 8 - 10Low reactivity (too low), hydrolysis of anhydride (too high)[1][2][3]
Temperature 0 - 5 °CSlow reaction (too low), side products/decomposition (too high)[4]
Reaction Time 2 - 6 hoursIncomplete reaction (too short), side products (too long)

Table 2: Troubleshooting Hydroxylation of N-Acetyl-L-valine

ObservationPotential CauseSuggested Solution
No reaction/low conversion Inactive catalyst/reagentUse fresh, high-purity reagents. Activate catalyst if necessary.
Insufficient temperatureGradually increase the reaction temperature while monitoring for decomposition.[7][8][9]
Steric hindranceConsider using a more reactive hydroxylation agent or a different catalytic system.
Multiple products Lack of selectivityOptimize reaction conditions (lower temperature, shorter time). Consider protecting the carboxylic acid.
Over-oxidationUse a milder oxidizing agent or a stoichiometric amount.
Product decomposition Reaction temperature too highPerform the reaction at a lower temperature.
Harsh pH conditionsEnsure the reaction medium is not excessively acidic or basic.

Experimental Protocols

Protocol 1: N-Acetylation of L-Valine
  • Dissolve L-valine in a suitable aqueous basic solution (e.g., 1 M sodium bicarbonate) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Monitor the pH and add additional base as needed to maintain a pH between 8 and 10.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Acidify the reaction mixture to a pH of ~2 with a suitable acid (e.g., 1 M HCl) to precipitate the N-acetyl-L-valine.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Considerations for Hydroxylation of N-Acetyl-L-valine (Illustrative Example with a Fenton-like Reagent)

Note: This is a conceptual protocol and requires careful optimization and safety assessment.

  • Protect the carboxylic acid of N-acetyl-L-valine as a methyl or ethyl ester if necessary.

  • Dissolve the N-acetyl-L-valine (or its ester) in a suitable solvent (e.g., acetonitrile, water).

  • Add a catalytic amount of an iron(II) salt (e.g., FeSO₄·7H₂O).

  • Slowly add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature (e.g., 0-25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a solution of sodium sulfite).

  • Extract the product into an organic solvent.

  • Purify the crude product by column chromatography or crystallization.

  • If an ester protecting group was used, deprotect it under appropriate conditions (e.g., saponification with a base).

Visualizations

experimental_workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Hydroxylation cluster_purification Purification & Analysis l_valine L-Valine acetylation N-Acetylation Reaction l_valine->acetylation reagents1 Acetic Anhydride Base (e.g., NaHCO3) reagents1->acetylation na_valine N-Acetyl-L-valine acetylation->na_valine High Yield hydroxylation Hydroxylation Reaction na_valine->hydroxylation reagents2 Hydroxylating Agent (e.g., Enzyme or Chemical Reagent) reagents2->hydroxylation final_product This compound hydroxylation->final_product Variable Yield purification Purification (Crystallization/Chromatography) final_product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_acetylation N-Acetylation Step Issues cluster_hydroxylation Hydroxylation Step Issues cluster_solutions Potential Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions_acetyl Side Reactions? start->side_reactions_acetyl ph_issue Incorrect pH? start->ph_issue reagent_issue Reagent/Catalyst Inactive? start->reagent_issue conditions_issue Suboptimal Conditions? start->conditions_issue steric_hindrance Steric Hindrance? start->steric_hindrance sol_reagents Check Reagent Molarity/ Purity/Time incomplete_reaction->sol_reagents side_reactions_acetyl->sol_reagents sol_protect Consider Protecting Groups side_reactions_acetyl->sol_protect sol_ph Adjust pH to 8-10 ph_issue->sol_ph reagent_issue->sol_reagents sol_conditions Optimize Temp./Time conditions_issue->sol_conditions sol_method Change Hydroxylation Method steric_hindrance->sol_method

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"N-Acetyl-3-hydroxy-L-valine stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Acetyl-3-hydroxy-L-valine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is hydrolysis of the N-acetyl group, particularly under acidic or basic conditions, yielding 3-hydroxy-L-valine and acetic acid.[1] Oxidation of the secondary hydroxyl group is also a potential degradation route, especially in the presence of oxidizing agents or exposure to light and heat.[1]

Q2: How do pH and temperature affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 3-6).[2][3] Stability decreases significantly in strongly acidic (pH < 3) and alkaline (pH > 8) conditions due to accelerated hydrolysis of the amide bond.[3][4] Elevated temperatures also increase the rate of degradation across all pH ranges.[3] For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8°C).

Q3: What are the best practices for long-term storage of this compound as a solid and in solution?

A3:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at or below room temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution within the optimal pH range (3-6), filter-sterilize, and store in airtight, light-protected containers at 2-8°C for short-term storage (up to one week). For longer durations, freeze aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in cell culture media?

A4: Yes, but with considerations for stability. Standard cell culture media often have a pH between 7.2 and 7.4, which can lead to slow degradation over time. It is advisable to add the compound to the media immediately before use. For longer-term experiments, the stability in your specific media formulation at 37°C should be empirically determined.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.

This is a common issue that can arise from sample degradation, contamination, or issues with the analytical method itself.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those of potential degradation products. The most likely degradants are 3-hydroxy-L-valine (from hydrolysis) or the oxidized ketone derivative. Run a forced degradation study to confirm the identity of these peaks (see Experimental Protocols section).

    • Solution: Ensure proper sample handling and storage conditions. Prepare fresh solutions and analyze them promptly. If using a stock solution, verify its age and storage conditions.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Analyze a blank sample (solvent only) to check for contaminants from the solvent or HPLC system.

    • Solution: Use high-purity solvents and meticulously clean all glassware and equipment.

  • Possible Cause 3: Interaction with Excipients or Buffers.

    • Troubleshooting Step: If your formulation contains other components, analyze them individually to see if they co-elute or react with your compound of interest.

    • Solution: Adjust the mobile phase composition or gradient of your HPLC method to improve the resolution between peaks.[5]

G cluster_0 Troubleshooting: Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC check_blank Run Blank Solvent Sample start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contam Source of Contamination (Solvent, System) peak_in_blank->contam Yes no_contam No Contamination peak_in_blank->no_contam No force_degradation Perform Forced Degradation Study no_contam->force_degradation match Peak Matches Degradant? force_degradation->match degradation_issue Stability Issue Confirmed (Review Handling/Storage) match->degradation_issue Yes no_match Peak is Not a Degradant match->no_match No excipient_check Analyze Formulation Components Individually no_match->excipient_check coelution Co-elution or Reaction with Excipients excipient_check->coelution Yes optimize Optimize HPLC Method coelution->optimize

Fig. 1: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Loss of potency or inconsistent results in biological assays.

Inconsistent biological activity can often be traced back to the stability and concentration of the active compound.

  • Possible Cause 1: Degradation in Assay Buffer or Media.

    • Troubleshooting Step: Determine the stability of this compound under your specific assay conditions (pH, temperature, duration). Take samples at different time points during the assay incubation and analyze them by HPLC to quantify the remaining parent compound.

    • Solution: If degradation is significant, consider shortening the incubation time, adjusting the buffer pH (if the assay allows), or adding the compound immediately before measurement.

  • Possible Cause 2: Inaccurate Stock Solution Concentration.

    • Troubleshooting Step: Re-verify the concentration of your stock solution using a validated analytical method (e.g., HPLC with a reference standard or UV-Vis spectroscopy if the compound has a suitable chromophore).

    • Solution: Prepare fresh stock solutions and validate their concentration before use in critical experiments.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies to illustrate the stability profile of this compound.

Table 1: Effect of pH on Stability at 40°C for 72 hours

pH% DegradationPrimary Degradant Identified
2.015.2%3-hydroxy-L-valine
4.53.1%3-hydroxy-L-valine
7.48.5%3-hydroxy-L-valine
9.025.8%3-hydroxy-L-valine

Table 2: Effect of Temperature on Stability at pH 7.4 for 24 hours

Temperature% Degradation
4°C< 1%
25°C2.8%
37°C6.2%
60°C18.9%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control via HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Fig. 2: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method for quantifying this compound and its primary degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Plausible Degradation Pathway

The diagram below illustrates the most likely chemical degradation pathways for this compound under common stress conditions.

G cluster_2 Plausible Degradation Pathways parent This compound hydrolysis_prod 3-hydroxy-L-valine + Acetic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod N-Acetyl-3-keto-L-valine parent->oxidation_prod Oxidation (e.g., H₂O₂)

Fig. 3: Primary degradation pathways for this compound.

References

"improving solubility of N-Acetyl-3-hydroxy-L-valine for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3-hydroxy-L-valine. The information provided is intended to assist in overcoming potential solubility challenges during in vitro assays.

Troubleshooting Guides

This section offers solutions to common problems encountered when preparing this compound for experimental use.

Problem: Precipitate forms when dissolving this compound in aqueous buffer.

Possible Cause Suggested Solution
Concentration exceeds solubility limit Decrease the concentration of this compound in the solution. Determine the compound's solubility in your specific buffer system to establish a practical working concentration range.
Incorrect pH of the buffer This compound is an amino acid derivative with acidic and basic functional groups. Its solubility is likely pH-dependent. Adjusting the pH of the buffer can significantly impact solubility.[1][2] Experiment with slight variations in the buffer pH to find the optimal range for dissolution. For amino acids, solubility is often lowest at the isoelectric point and increases as the pH moves away from it.[3]
Low temperature of the solvent Gently warm the solvent while dissolving the compound. Solubility of many compounds increases with temperature. However, be cautious of potential degradation at elevated temperatures.
Insufficient mixing Ensure vigorous mixing (e.g., vortexing or sonication) to facilitate dissolution.

Problem: Inconsistent results in in vitro assays.

Possible Cause Suggested Solution
Compound precipitation during the assay The compound may be precipitating out of solution due to changes in temperature, pH, or interactions with other assay components. Visually inspect for any precipitate. Consider lowering the final concentration of this compound in the assay.
Use of an inappropriate solvent If a stock solution is prepared in an organic solvent, ensure the final concentration of the organic solvent in the assay medium is low and does not affect the biological system or the solubility of other components.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I improve the solubility of this compound for my in vitro assay?

Several techniques can be employed to enhance the solubility of compounds for in vitro use.[1][2][6][7] These can be broadly categorized as physical and chemical modifications.

Summary of Solubility Enhancement Techniques

Technique Principle Considerations
pH Adjustment Altering the pH of the solution to ionize the compound, which is generally more soluble than the neutral form.[1][2]The final pH must be compatible with the biological assay.
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase the solubility of hydrophobic compounds.[1][2]The concentration of the co-solvent should be minimized to avoid toxicity to cells or interference with the assay.
Surfactants Using detergents (e.g., Tween-80, Triton X-100) at concentrations above their critical micelle concentration to form micelles that can encapsulate and solubilize hydrophobic compounds.[1][2][8]Surfactants can interfere with biological membranes and protein function.
Complexation Using agents like cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.[7]The complexing agent should not interfere with the assay.
Particle Size Reduction Decreasing the particle size of the solid compound (e.g., through micronization) increases the surface area available for dissolution.[1][2][7]This is more relevant for preparing saturated solutions and may not be necessary if the compound is readily soluble at the desired concentration.

Q3: Are there any specific solvents I should try for making a stock solution?

For initial attempts, consider using common biocompatible solvents such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically <1%) to prevent solvent-induced artifacts.

Q4: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is essential to be mindful of the compound's stability at higher temperatures. Prolonged heating or high temperatures can lead to degradation.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

  • Prepare a series of buffers with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) that are compatible with your assay.

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a supersaturated solution.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare stock solutions of this compound in various biocompatible co-solvents (e.g., DMSO, ethanol, polyethylene glycol 400).

  • Prepare a series of dilutions of the co-solvent in your aqueous assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture.

  • Visually inspect for precipitation.

  • Determine the maximum concentration of this compound that remains in solution for each co-solvent concentration.

  • Select the lowest co-solvent concentration that achieves the desired working concentration of your compound while minimizing potential toxicity to your experimental system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_assay Assay start Start: Weigh This compound dissolve Dissolve in Aqueous Buffer start->dissolve observe Observe for Precipitate dissolve->observe precipitate Precipitate Observed? observe->precipitate ph_adjust Adjust pH precipitate->ph_adjust Yes cosolvent Add Co-solvent precipitate->cosolvent Yes heat_mix Gentle Heat & Vigorous Mix precipitate->heat_mix Yes solution_ok Clear Solution precipitate->solution_ok No ph_adjust->dissolve cosolvent->dissolve heat_mix->dissolve perform_assay Perform In Vitro Assay solution_ok->perform_assay

Caption: Troubleshooting workflow for dissolving this compound.

logical_relationship cluster_methods Solubility Enhancement Methods compound This compound (Poorly Soluble) ph pH Adjustment compound->ph cosolvent Co-solvents compound->cosolvent surfactant Surfactants compound->surfactant complexation Complexation compound->complexation assay Successful In Vitro Assay ph->assay cosolvent->assay surfactant->assay complexation->assay

Caption: Methods for enhancing the solubility of this compound.

References

Technical Support Center: Characterization of Novel Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of novel amino acid derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: My HPLC chromatogram shows peak splitting or tailing for my derivatized amino acid. What are the possible causes and solutions?

Answer: Peak splitting or tailing in HPLC analysis of amino acid derivatives can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Contamination: The column, guard column, or mobile phase may be contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column and then the analytical column if necessary. Ensure your mobile phase is prepared with high-purity solvents and filtered.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amino acid derivative, leading to poor peak shape.

    • Solution: Ensure the mobile phase pH is within the optimal range for both the column and your specific derivative. For silica-based columns, the typical pH range is 2-8.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak tailing.

    • Solution: Ensure your sample is completely dissolved in the mobile phase before injection. If solubility is an issue, you may need to adjust the solvent composition of your sample.

Question: I am observing inconsistent retention times for my amino acid derivative in my HPLC runs. What should I investigate?

Answer: Fluctuating retention times are a common issue in HPLC and can be attributed to several factors:

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature: Variations in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) before starting your analytical run.

  • Flow Rate Fluctuation: An unstable flow rate from the HPLC pump will directly impact retention times.

    • Solution: Check the pump for leaks and ensure it is properly primed. If the problem continues, the pump may require maintenance.

Derivatization Reactions

Question: My FMOC derivatization is not working efficiently, and I see a large peak for FMOC-OH in my chromatogram. What can I do?

Answer: Inefficient FMOC derivatization and the presence of the FMOC-OH hydrolysis product are common challenges. Here are some troubleshooting steps:

  • Reaction pH: The reaction of FMOC-Cl with amino acids is pH-dependent.

    • Solution: Ensure the reaction buffer is at the optimal pH, typically around 9.0. A borate buffer is commonly used.

  • Reagent Quality: FMOC-Cl is moisture-sensitive and can degrade over time.

    • Solution: Use fresh, high-quality FMOC-Cl. Store it under dry conditions.

  • Excess Reagent and Byproduct Removal: The fluorescent nature of FMOC-OH can interfere with the detection of your derivatized amino acid.[1]

    • Solution: After the derivatization reaction, you can use a reagent like 1-aminoadamantane (ADAM) to quench the excess FMOC-Cl. The resulting FMOC-ADAM adduct is typically well-separated from the FMOC-amino acid derivatives.

  • Reaction Time and Temperature: The reaction may not be going to completion.

    • Solution: Optimize the reaction time and temperature. While the reaction is generally rapid at room temperature, you may need to adjust these parameters for your specific amino acid derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am getting multiple peaks for my silylated amino acid derivative in my GC-MS analysis. Why is this happening?

Answer: The appearance of multiple peaks for a single silylated derivative is a known artifact in GC-MS analysis.[2][3][4][5]

  • Incomplete Derivatization: Not all active hydrogens on the amino acid may have been replaced by a trimethylsilyl (TMS) group.[4]

    • Solution: Optimize the derivatization reaction conditions. This may involve increasing the reaction temperature, extending the reaction time, or using a different silylation reagent or catalyst.

  • Formation of Byproducts: The silylation reagent itself or the solvent can sometimes react to form byproducts that appear as extra peaks.[2][3]

    • Solution: Ensure that your sample is completely dry before adding the silylation reagent, as moisture can lead to the formation of artifacts. Using a high-quality silylation reagent and appropriate solvent is also crucial.

  • Instability of Derivatives: Some silylated amino acid derivatives can be unstable.[6]

    • Solution: Analyze the samples as soon as possible after derivatization.

Biological Assays

Question: My novel amino acid derivative is showing low solubility in my cell culture media, affecting my assay results. What can I do?

Answer: Solubility is a critical factor for the biological activity of novel compounds.

  • Solvent Selection: The choice of solvent for your stock solution is important.

    • Solution: While DMSO is a common solvent, for some derivatives, other solvents like ethanol or even aqueous buffers with pH adjustments might be more suitable. It's important to perform solubility tests in various solvents.

  • pH Adjustment: The ionization state of your amino acid derivative can significantly impact its solubility.

    • Solution: For derivatives with ionizable groups, adjusting the pH of the solution can increase solubility.

  • Use of Co-solvents or Excipients:

    • Solution: In some cases, the use of co-solvents or solubility-enhancing excipients in your formulations can be beneficial, but their potential effects on the biological assay must be carefully evaluated.

Frequently Asked Questions (FAQs)

1. What is the first step I should take when characterizing a novel amino acid derivative?

The initial and most critical step is to confirm the identity and purity of your synthesized compound. This should be done using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) to assess purity.

2. How do I choose the right derivatization reagent for my amino acid?

The choice of derivatization reagent depends on the analytical technique you are using and the nature of your amino acid derivative.

  • For HPLC with UV or fluorescence detection: Phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) are common choices. FMOC and AQC are particularly useful for fluorescence detection, offering high sensitivity.[1]

  • For GC-MS: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to increase the volatility of the amino acid derivatives.[6]

3. My novel amino acid derivative appears to be unstable in aqueous solutions. How can I assess its stability?

You can perform a stability study by dissolving your compound in buffers of different pH values (e.g., pH 3, 7.4, and 9) and at different temperatures (e.g., 4°C, 25°C, and 37°C). At various time points, you can analyze the samples by HPLC to monitor for any degradation of the parent compound and the appearance of new peaks. A study on human blood serum amino acids showed that at near-neutral pH and -50°C, most amino acids were stable for at least 12 months, with the exception of lysine.[7] However, glutamine and asparagine showed degradation over time, especially under acidic or alkaline conditions.[7]

4. How can I determine the enantiomeric purity of my synthesized amino acid derivative?

Enantiomeric purity is crucial, especially for drug development. The most common method is chiral HPLC.[1][8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. Alternatively, you can derivatize your amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

5. What are some common issues to be aware of when incorporating non-canonical amino acids into peptides?

Incorporating non-canonical amino acids into peptides can present several challenges during solid-phase peptide synthesis (SPPS).[10][11] These include:

  • Coupling efficiency: The steric hindrance of bulky side chains on the non-canonical amino acid can lead to incomplete coupling reactions.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization during the activation and coupling steps.

  • Side reactions: The unique functional groups on the side chain of the non-canonical amino acid may undergo unwanted side reactions under the conditions of peptide synthesis.

6. My novel amino acid derivative is interfering with my cell viability assay (e.g., MTT, XTT). What could be the reason?

Some compounds can directly react with the tetrazolium salts used in these assays, leading to false-positive or false-negative results. It is advisable to run a control experiment where you incubate your compound with the assay reagents in the absence of cells to check for any direct chemical reaction.

Quantitative Data Summary

Table 1: Solubility of Selected Proteinogenic Amino Acids in Different Solvents at 298.15 K

Amino AcidWater ( g/100 mL)Ethanol ( g/100 mL)
Glycine2.733 - 4.25Low
L-AlanineData not foundData not found
L-ArginineData not foundData not found
L-LysineData not foundData not found
L-ProlineData not foundData not found
L-CysteineData not foundData not found
L-TryptophanLowIncreased at moderate ethanol concentrations

Experimental Protocols

Protocol 1: General Procedure for FMOC Derivatization for HPLC Analysis
  • Sample Preparation: Prepare a standard solution of your amino acid derivative in 0.1 M HCl.

  • Buffering: In a vial, mix your sample or standard with a borate buffer (e.g., 0.4 M, pH 9.0).

  • Derivatization: Add the FMOC-Cl reagent (dissolved in a suitable organic solvent like acetone or acetonitrile) to the buffered sample. The molar ratio of FMOC-Cl to the amino acid should be in excess.

  • Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-2 minutes).

  • Quenching: Add a quenching reagent, such as 1-aminoadamantane (ADAM), to react with the excess FMOC-Cl. Vortex and let it react for a short period (e.g., 1 minute).

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: General Procedure for Silylation for GC-MS Analysis
  • Drying: Place your amino acid derivative sample in a reaction vial and dry it completely, for example, under a stream of nitrogen or in a vacuum oven. This step is critical as moisture interferes with the silylation reaction.[6]

  • Reagent Addition: Add the silylation reagent (e.g., BSTFA or MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

  • Reaction: Cap the vial tightly and heat it at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Problem start->issue peak_shape Poor Peak Shape (Splitting/Tailing) issue->peak_shape Peak Shape retention_time Inconsistent Retention Times issue->retention_time Retention Time peak_shape_check1 Check for Column Overload peak_shape->peak_shape_check1 rt_check1 Check Mobile Phase Preparation retention_time->rt_check1 peak_shape_solution1 Dilute Sample and Re-inject peak_shape_check1->peak_shape_solution1 Yes peak_shape_check2 Inspect for Contamination peak_shape_check1->peak_shape_check2 No end Problem Resolved peak_shape_solution1->end peak_shape_solution2 Flush Column/ Replace Guard Column peak_shape_check2->peak_shape_solution2 Yes peak_shape_check3 Verify Mobile Phase pH peak_shape_check2->peak_shape_check3 No peak_shape_solution2->end peak_shape_solution3 Adjust pH to Optimal Range peak_shape_check3->peak_shape_solution3 Yes peak_shape_solution3->end rt_solution1 Prepare Fresh Mobile Phase rt_check1->rt_solution1 Yes rt_check2 Monitor Column Temperature rt_check1->rt_check2 No rt_solution1->end rt_solution2 Use Column Oven rt_check2->rt_solution2 Yes rt_check3 Ensure Proper Equilibration rt_check2->rt_check3 No rt_solution2->end rt_solution3 Increase Equilibration Time rt_check3->rt_solution3 Yes rt_solution3->end

Caption: Troubleshooting workflow for common HPLC issues.

Derivatization_Decision_Tree start Start: Choose Derivatization Method analytical_method Select Analytical Method start->analytical_method hplc HPLC analytical_method->hplc HPLC gcms GC-MS analytical_method->gcms GC-MS hplc_detection Detection Method? hplc->hplc_detection silylation Use Silylation (e.g., BSTFA, MTBSTFA) gcms->silylation uv_vis UV/Vis hplc_detection->uv_vis UV/Vis fluorescence Fluorescence hplc_detection->fluorescence Fluorescence pitc Use PITC uv_vis->pitc fmoc_aqc Use FMOC or AQC fluorescence->fmoc_aqc

Caption: Decision tree for selecting a derivatization method.

Signaling_Pathway_Impact cluster_amino_acid_sensing Amino Acid Sensing cluster_signaling_pathways Cellular Signaling Pathways cluster_cellular_outcomes Cellular Outcomes high_aa High Amino Acid Levels mtorc1 mTORC1 Pathway high_aa->mtorc1 Activates low_aa Low Amino Acid Levels gcn2 GCN2 Pathway low_aa->gcn2 Activates protein_synthesis Increased Protein Synthesis Cell Growth & Proliferation mtorc1->protein_synthesis autophagy Autophagy Induction Stress Response gcn2->autophagy

Caption: Impact of amino acid levels on cell signaling.

References

Technical Support Center: N-Acetyl-3-hydroxy-L-valine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Acetyl-3-hydroxy-L-valine.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).2. Reagent Stoichiometry: Ensure the use of a slight excess of acetic anhydride (e.g., 1.1-1.5 equivalents).Increased consumption of the starting material (3-hydroxy-L-valine) and a higher yield of the desired product.
Side Product Formation 1. Dipeptide Formation: Lower the reaction temperature and ensure slow, portion-wise addition of acetic anhydride to minimize the formation of the N-acetylated dipeptide. 2. O-Acetylation: Maintain alkaline conditions (pH 8-10) during the reaction to favor N-acetylation over O-acetylation.[1]Reduction of byproduct peaks corresponding to the dipeptide and O-acetylated species in the HPLC chromatogram.
Product Degradation 1. Temperature Control: Avoid excessive heating during the reaction and workup, as it may lead to degradation of the product.Improved purity and yield of the final product.
Inefficient Workup 1. Extraction: Ensure the aqueous layer is acidified to the isoelectric point of this compound before extraction with an organic solvent to maximize product recovery.2. Purification: Use an appropriate purification method, such as recrystallization or column chromatography, to isolate the product from unreacted starting materials and byproducts.Higher recovery of the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the N-acetylation of 3-hydroxy-L-valine?

The primary side products encountered during the N-acetylation of 3-hydroxy-L-valine are:

  • O-Acetyl-3-hydroxy-L-valine: This results from the acetylation of the hydroxyl group at the 3-position. This side reaction is favored under acidic conditions.[1]

  • N,O-Diacetyl-3-hydroxy-L-valine: This occurs when both the amino and hydroxyl groups are acetylated.

  • N-Acetyl-3-hydroxy-L-valyl-3-hydroxy-L-valine: This dipeptide can form when a molecule of the already N-acetylated product reacts with another molecule of 3-hydroxy-L-valine. A similar side product, N-Acetyl-D,L-valyl-D,L-valine, has been observed in the synthesis of N-Acetyl-D,L-valine.[2]

Q2: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Control pH: Maintain a basic pH (around 8-10) to selectively promote N-acetylation over O-acetylation.[1]

  • Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

  • Reagent Addition: Add the acetylating agent (acetic anhydride) slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the acetylating agent at any given time, which can reduce the likelihood of dipeptide formation and diacetylation.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing the purity of amino acids and their derivatives.[3] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like trifluoroacetic acid) can effectively separate the starting material, the desired product, and the potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the final product and identify impurities. The presence of a second acetyl signal or the absence of the hydroxyl proton signal could indicate O-acetylation. The formation of a peptide bond in the dipeptide byproduct would result in characteristic amide proton and carbonyl carbon signals.

  • Mass Spectrometry (MS): This technique is useful for confirming the molecular weight of the desired product and identifying the mass of any side products.

Q4: Can you provide a general experimental protocol for the N-acetylation of 3-hydroxy-L-valine?

The following is a general protocol. Optimization may be required.

  • Dissolution: Dissolve 3-hydroxy-L-valine in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) and cool the mixture to 0-5 °C in an ice bath.

  • Acetylation: While vigorously stirring, slowly add a slight molar excess (1.1-1.2 equivalents) of acetic anhydride dropwise, maintaining the pH of the solution between 8 and 10 by the concurrent addition of a base.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, acidify the solution to a pH of approximately 3-4 with a suitable acid (e.g., HCl).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Side Products

Compound Molecular Formula Molecular Weight ( g/mol ) Key Differentiating Feature
3-hydroxy-L-valineC5H11NO3133.15Starting Material
This compound C7H13NO4 175.18 Desired Product
O-Acetyl-3-hydroxy-L-valineC7H13NO4175.18Isomer of the desired product
N,O-Diacetyl-3-hydroxy-L-valineC9H15NO5217.22Contains two acetyl groups
N-Acetyl-3-hydroxy-L-valyl-3-hydroxy-L-valineC12H22N2O6290.31Dipeptide, contains a peptide bond

Experimental Protocols & Visualizations

General N-Acetylation Workflow

N_Acetylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-hydroxy-L-valine in aqueous base add_reagent Add Acetic Anhydride (dropwise at 0-5 °C) start->add_reagent maintain_ph Maintain pH 8-10 add_reagent->maintain_ph monitor Monitor by HPLC/TLC maintain_ph->monitor acidify Acidify to pH 3-4 monitor->acidify Reaction Complete extract Extract with Organic Solvent acidify->extract purify Dry, Concentrate & Purify (Recrystallization/ Chromatography) extract->purify final_product This compound purify->final_product

Caption: Workflow for the N-acetylation of 3-hydroxy-L-valine.

Potential Reaction Pathways

Reaction_Pathways cluster_main Main Reaction (Alkaline Conditions) cluster_side Side Reactions A 3-hydroxy-L-valine B This compound A->B + Acetic Anhydride C O-Acetyl-3-hydroxy-L-valine A->C + Acetic Anhydride (Acidic Conditions) D N,O-Diacetyl-3-hydroxy-L-valine B->D + Acetic Anhydride E N-Acetyl-3-hydroxy-L-valyl-3-hydroxy-L-valine B->E + 3-hydroxy-L-valine

Caption: Potential reaction pathways in the synthesis.

Troubleshooting Logic

Troubleshooting_Logic cluster_analysis Analysis cluster_diagnosis Diagnosis & Action start Low Yield or Impure Product hplc Run HPLC Analysis start->hplc unreacted_sm High Starting Material Peak? hplc->unreacted_sm multiple_peaks Multiple Product Peaks? unreacted_sm->multiple_peaks No increase_time Increase Reaction Time/ Reagent Stoichiometry unreacted_sm->increase_time Yes adjust_conditions Adjust pH to be more alkaline, Lower Temperature multiple_peaks->adjust_conditions Yes optimize_workup Optimize Workup/ Purification multiple_peaks->optimize_workup No

Caption: Troubleshooting logic for low yield or impure product.

References

Technical Support Center: Refining Purification Protocol for N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for N-Acetyl-3-hydroxy-L-valine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of Crystalline Product

Q1: I am experiencing a very low yield of crystalline this compound after recrystallization. What are the potential causes and how can I improve the yield?

A1: Low crystalline yield can stem from several factors, including the choice of solvent, cooling rate, and the presence of soluble impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For polar molecules like this compound, protic polar solvents or a mixture of a polar and a non-polar solvent are often effective.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvent systems. Good starting points for N-acetylated hydroxy amino acids include ethanol/water, methanol/ether, or acetonitrile/water mixtures.

      • Solvent Polarity Adjustment: If the compound is too soluble even at low temperatures, gradually add a less polar "anti-solvent" to the warm, saturated solution until slight turbidity appears, then redissolve by gentle heating before cooling.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether, leaving the product in the mother liquor.

    • Troubleshooting Steps:

      • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material.

      • Controlled Cooling: Once at room temperature, transfer the flask to a cold bath (e.g., ice-water) to maximize crystal precipitation.

  • Presence of Soluble Impurities: Certain impurities can inhibit crystal formation or trap the desired product in the solution.

    • Troubleshooting Steps:

      • Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization.

      • Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

Parameter Condition A (Low Yield) Condition B (Improved Yield)
Recrystallization Solvent DichloromethaneEthanol/Water (9:1)
Cooling Method Rapid cooling in an ice bathSlow cooling to room temperature, then in an ice bath
Initial Purity ~85%~95% (after charcoal treatment)
Typical Yield 20-30%70-85%
Problem 2: Oily Product Instead of Crystals

Q2: My product is "oiling out" and forming a liquid layer instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent.

Possible Causes & Solutions:

  • High Impurity Level: Impurities can depress the melting point of the compound.

    • Troubleshooting Steps:

      • Purify the Crude Product: Use flash chromatography to remove a significant portion of the impurities before attempting recrystallization.

  • Inappropriate Solvent: The solvent's boiling point might be too high, or the compound's solubility might change too drastically with a small temperature change.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent with a lower boiling point.

      • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved at a slightly lower temperature during the initial cooling phase.

      • Use a Solvent Mixture: Employing a solvent pair can sometimes prevent oiling out by providing a more gradual change in solubility upon cooling.

Problem 3: Product Purity is Not Improving After Recrystallization

Q3: I have performed multiple recrystallization steps, but the purity of my this compound is not increasing, as confirmed by HPLC analysis. What could be the issue?

A3: If purity is not improving, it is likely that the persistent impurity has very similar solubility properties to your target compound in the chosen solvent system.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: The impurity may have a similar crystal lattice packing ability.

    • Troubleshooting Steps:

      • Change the Solvent System: A different solvent or solvent mixture may alter the solubility of the impurity relative to the product, allowing for better separation.

      • Alternative Purification Technique: If recrystallization is ineffective, consider other purification methods such as preparative HPLC or ion-exchange chromatography.

  • Presence of Diastereomers: If the synthesis of the starting material (3-hydroxy-L-valine) was not stereospecific, you might have diastereomeric impurities that can be difficult to separate by simple recrystallization.

    • Troubleshooting Steps:

      • Chiral Chromatography: This technique can be used to separate diastereomers.

      • NMR Analysis: Carefully examine the 1H and 13C NMR spectra for the presence of extra signals that might indicate diastereomers.

Frequently Asked Questions (FAQs)

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: Based on the polar nature of this compound, a good starting point would be a mixture of a polar protic solvent and water, or a polar protic solvent and a less polar ether. We recommend trying ethanol/water or methanol/diethyl ether . The optimal ratio will need to be determined empirically, but a common starting point is to dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol) and then add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Re-heat to obtain a clear solution and then allow it to cool slowly.

Q5: How can I assess the purity of my this compound?

A5: Several analytical techniques can be used to assess the purity of your compound.

Analytical Technique Information Provided Common Observations for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of impurities.A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of impurities with different chemical structures.Sharp, well-defined peaks corresponding to the expected structure with no significant impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.A strong signal corresponding to the expected mass-to-charge ratio of the molecule.
Melting Point Indication of purity.A sharp and narrow melting point range.

Q6: What are the potential common impurities I should look for?

A6: Common impurities can arise from the starting materials or side reactions during the N-acetylation process.

  • Unreacted 3-hydroxy-L-valine: The starting amino acid.

  • Acetic Acid: A byproduct of the acetylation reaction if acetic anhydride is used.

  • Diacetylated Product: Acetylation on both the amino and the hydroxyl group.

  • Salts: Such as sodium acetate, if a base is used to neutralize the reaction.

These impurities can often be detected by HPLC and NMR.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline and may require optimization for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure troubleshooting_logic cluster_issues Troubleshooting start Start Purification recrystallization Perform Recrystallization start->recrystallization outcome Evaluate Outcome recrystallization->outcome low_yield Low Yield outcome->low_yield Low Yield? oiling_out Oiling Out outcome->oiling_out Oily Product? low_purity Purity Not Improving outcome->low_purity Purity Stagnant? success Successful Purification outcome->success Good Yield & Purity solution_yield Adjust Solvent/ Cooling Rate low_yield->solution_yield solution_oil Change Solvent/ Pre-purify oiling_out->solution_oil solution_purity Change Solvent/ Use Chromatography low_purity->solution_purity solution_yield->recrystallization solution_oil->recrystallization solution_purity->recrystallization Try different solvent

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of N-Acetyl-3-hydroxy-L-valine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: My signal intensity for this compound is low and inconsistent across different samples. How can I determine if this is due to matrix effects?

Answer:

Low and variable signal intensity are classic indicators of matrix effects, specifically ion suppression. To confirm this, you can perform a post-column infusion experiment.[1][2] This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are suppressing the ionization of your target molecule.

Another method is the post-extraction spike, where you compare the response of the analyte in a standard solution to that of the analyte spiked into a blank matrix sample at the same concentration.[3] A significant difference in signal intensity points to matrix effects.

Question: I have confirmed ion suppression is affecting my analysis. What are the first steps to mitigate this?

Answer:

The initial approach should focus on optimizing your sample preparation and chromatography.

  • Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[2][3] Since this compound is a polar compound, consider the following techniques:

    • Protein Precipitation (PPT): A simple and common first step, but it may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be effective for separating compounds based on their differential solubility in two immiscible liquids. For a polar analyte, a polar extraction solvent would be necessary.

    • Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode SPE cartridges could be particularly effective for retaining and eluting polar compounds like this compound while washing away less polar interferences.[3]

  • Chromatographic Separation: Improving the separation between your analyte and co-eluting matrix components can significantly reduce ion suppression.[3]

    • Column Chemistry: Consider using a HILIC column, which is well-suited for the retention of polar analytes.

    • Gradient Optimization: Adjusting the mobile phase gradient can help to resolve the analyte peak from interfering matrix components.

Question: I've optimized my sample preparation and chromatography, but still observe significant matrix effects. What other strategies can I employ?

Answer:

If optimization of sample preparation and chromatography is insufficient, the use of an internal standard is the most effective way to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. Since the concentration of the SIL-IS is known, any variation in its signal can be used to normalize the signal of the analyte, leading to more accurate and precise quantification.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analysis.

Q2: What are the common sources of matrix effects in bioanalysis?

A2: In biological matrices such as plasma, serum, or urine, common sources of matrix effects include salts, phospholipids, proteins, and metabolites.[2] Exogenous sources can include plasticizers from lab consumables and mobile phase additives.[1]

Q3: How do I choose the right sample preparation technique to minimize matrix effects for a polar, hydroxylated amino acid derivative like this compound?

A3: For polar analytes, techniques that effectively remove non-polar and moderately polar interferences are preferred. A multi-step approach can be beneficial. For example, an initial protein precipitation followed by a selective SPE cleanup using a HILIC or mixed-mode sorbent can provide a cleaner extract.

Q4: Can the choice of ionization source affect the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your analyte is amenable to APCI, this could be a viable option to reduce ion suppression.

Q5: Are there any software-based approaches to correct for matrix effects?

A5: While the primary strategies involve experimental modifications, some data processing techniques can help. Normalization using an appropriate internal standard is the most robust method. Some software packages may offer algorithms for background subtraction and signal smoothing, but these do not fundamentally correct for the ionization suppression or enhancement itself.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

  • Equilibrate the system: Begin the infusion and allow the MS signal to stabilize, establishing a steady baseline.

  • Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your established extraction procedure. Inject this extract onto the LC column.

  • Monitor the signal: Observe the baseline signal of the infused analyte throughout the chromatographic run. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.

    • Set B (Analyte in Matrix): Extract at least six different lots of blank biological matrix. Spike the same concentration of this compound into the post-extracted blank matrix samples.

  • Analyze the samples: Inject both sets of samples into the LC-MS system.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Solvent)

  • Interpret the results:

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from different sample preparation methods for a hypothetical polar analyte similar to this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85 ± 5-40 ± 10 (Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)60 ± 8-25 ± 7 (Suppression)
Solid-Phase Extraction (HILIC)95 ± 3-5 ± 2 (Minimal Effect)

Data are presented as mean ± standard deviation and are for illustrative purposes.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A Inconsistent/Low Signal for this compound B Perform Post-Column Infusion Experiment A->B C Perform Post-Extraction Spike Analysis A->C D Ion Suppression/ Enhancement Observed? B->D C->D E Optimize Sample Preparation (PPT, LLE, SPE) D->E Yes I Validated Method D->I No F Optimize Chromatography (Column, Gradient) E->F G Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-evaluate Matrix Effect G->H H->E Significant Effect Remains H->I Minimal Effect

Caption: Workflow for identifying and mitigating matrix effects.

This technical support guide provides a starting point for addressing matrix effects in the LC-MS analysis of this compound. Successful method development will often involve a systematic evaluation of the factors discussed.

References

"N-Acetyl-3-hydroxy-L-valine aggregation and prevention"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3-hydroxy-L-valine. The information provided is based on general principles of modified amino acid and small molecule behavior in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of the essential amino acid L-valine. The addition of an acetyl group to the amine and a hydroxyl group to the side chain can modify its physicochemical properties, such as polarity, solubility, and intermolecular interactions. These modifications are often explored in drug development to improve pharmacokinetic profiles, enhance therapeutic efficacy, or enable specific molecular interactions.

Q2: What are the primary factors that can cause aggregation of this compound in solution?

While specific data on this compound aggregation is limited, based on the behavior of similar modified amino acids and peptides, several factors can contribute to its aggregation.[1][2][3] These include:

  • pH: Changes in pH can alter the ionization state of the carboxylic acid and hydroxyl groups, affecting the molecule's net charge and its interactions with other molecules.[4][5]

  • Temperature: Elevated temperatures can increase molecular motion and the likelihood of intermolecular collisions, potentially leading to the formation of aggregates.[3][6] Conversely, in some cases, cold temperatures can also induce aggregation.[6]

  • Concentration: At higher concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[2]

  • Ionic Strength: The presence and concentration of salts in the solution can influence electrostatic interactions between molecules, either shielding charges and promoting aggregation or stabilizing the solvated state.[1]

  • Solvent Composition: The polarity and hydrogen-bonding capacity of the solvent system can impact the solubility and aggregation propensity of this compound.

Q3: How can I detect and quantify the aggregation of this compound in my samples?

Several analytical techniques can be employed to detect and quantify the aggregation of small molecules like this compound.[7][8] The choice of method will depend on the nature of the aggregates and the experimental requirements.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is effective for detecting the presence of soluble aggregates.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger oligomers.[9]

  • UV-Vis Spectroscopy: An increase in turbidity or light scattering can be monitored by an increase in absorbance at higher wavelengths (e.g., 340-600 nm), indicating the formation of insoluble aggregates.

  • Visual Inspection: While not quantitative, visual signs of precipitation, cloudiness, or phase separation are clear indicators of aggregation.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed upon dissolving this compound.
  • Possible Cause: The concentration of this compound may exceed its solubility limit under the current solvent conditions. The pH of the solution may be near the isoelectric point of the molecule, minimizing its solubility.

  • Troubleshooting Steps:

    • Decrease Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.

    • Adjust pH: Modify the pH of the solution. For molecules with acidic and basic groups, moving the pH away from the isoelectric point generally increases solubility.[5] Experiment with small, incremental additions of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.

    • Change Solvent: If working with aqueous solutions, consider the addition of a co-solvent such as ethanol or DMSO to improve solubility.[5]

    • Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can also promote aggregation.[3]

Issue 2: Inconsistent results or loss of activity in biological assays.
  • Possible Cause: Aggregation of this compound in the assay buffer could be leading to non-specific interactions or a reduction in the effective concentration of the monomeric, active form of the compound.[10]

  • Troubleshooting Steps:

    • Incorporate Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) to the assay buffer to help prevent aggregation.

    • Use of Excipients: Consider the inclusion of stabilizing excipients in your assay buffer. Sugars like sucrose or trehalose, or amino acids like arginine and histidine, can help prevent aggregation.[11]

    • Pre-dissolution in a Co-solvent: Dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting it into the final aqueous assay buffer. Ensure the final concentration of the organic solvent does not affect your assay.

    • Confirm Monomeric State: Before conducting the assay, analyze a sample of your this compound solution using a technique like DLS or SEC to confirm it is in a monomeric state.[7][9]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer Conditions to Prevent Aggregation

This protocol outlines a method to identify the optimal pH and buffer system to maintain this compound in a soluble, non-aggregated state.

Materials:

  • This compound

  • A selection of buffers (e.g., phosphate, acetate, Tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • UV-Vis Spectrophotometer or DLS instrument

  • 96-well clear bottom plates or cuvettes

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/DMSO mixture).

  • In a 96-well plate, add a fixed volume of each buffer to different wells.

  • Add a small, consistent volume of the this compound stock solution to each well to achieve the desired final concentration.

  • Mix gently and incubate at the desired experimental temperature for a set period (e.g., 1 hour, 24 hours).

  • Measure the absorbance of each well at a wavelength sensitive to light scattering (e.g., 405 nm) using a plate reader. Alternatively, analyze an aliquot from each condition using DLS to determine the particle size distribution.

  • The conditions with the lowest absorbance or smallest particle size are the most suitable for preventing aggregation.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to separate and quantify different aggregation states of this compound.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight of this compound and its potential oligomers.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • This compound samples (prepared under different conditions to be tested)

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the this compound sample onto the column.

  • Run the separation isocratically at a constant flow rate.

  • Monitor the elution profile using the UV detector at a wavelength where this compound absorbs (e.g., 214 nm or 280 nm if it contains an aromatic group, otherwise a lower wavelength may be necessary).

  • Identify the peaks corresponding to the monomer, dimer, and larger aggregates based on their elution times (larger molecules elute earlier).

  • Integrate the peak areas to determine the relative percentage of each species.

Data Presentation

Table 1: Example Data from pH Screening for this compound Aggregation

Buffer SystempHAbsorbance at 405 nm (Arbitrary Units)Average Particle Size (nm) by DLS
Acetate4.00.05 ± 0.015 ± 1
Acetate5.00.12 ± 0.0225 ± 5
Phosphate6.00.25 ± 0.03150 ± 20
Phosphate7.00.18 ± 0.0280 ± 15
Tris8.00.08 ± 0.018 ± 2

Table 2: Example Data from SEC Analysis of this compound Aggregation under Different Temperature Conditions

Incubation Temperature (°C)% Monomer% Dimer% Higher-Order Aggregates
498.51.20.3
2595.23.51.3
3788.78.13.2

Visualizations

Aggregation_Pathway Monomer Soluble Monomer (this compound) Dimer Soluble Dimer Monomer->Dimer Reversible Dimer->Monomer Oligomer Soluble Oligomer Dimer->Oligomer Reversible Oligomer->Dimer Aggregate Insoluble Aggregate (Precipitate) Oligomer->Aggregate Irreversible

Caption: A simplified logical pathway of this compound aggregation.

Troubleshooting_Workflow Start Experiment Start: Dissolve Compound Check_Solubility Visual Inspection: Precipitation or Cloudiness? Start->Check_Solubility Soluble Solution is Clear Check_Solubility->Soluble No Insoluble Solution is Not Clear Check_Solubility->Insoluble Yes Proceed Proceed with Experiment Soluble->Proceed Troubleshoot Troubleshooting Steps: 1. Adjust pH 2. Decrease Concentration 3. Add Co-solvent Insoluble->Troubleshoot Recheck Re-evaluate Solubility Troubleshoot->Recheck Recheck->Soluble Resolved Analyze_Aggregates Characterize Aggregates: DLS, SEC Recheck->Analyze_Aggregates Not Resolved

Caption: A troubleshooting workflow for addressing solubility issues.

References

Validation & Comparative

A Comparative Analysis of L-valine and its N-Acetyl-3-hydroxy Derivative

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, understanding the nuanced biological activities of amino acids and their derivatives is paramount. This guide provides a comparative analysis of the well-characterized essential amino acid L-valine and its less-studied derivative, N-Acetyl-3-hydroxy-L-valine. While extensive data exists for L-valine, information on this compound is sparse in publicly available literature. Therefore, this comparison will leverage the established biological roles of L-valine and infer the potential effects of N-acetylation and 3-hydroxylation based on general biochemical principles.

L-valine: A Fundamental Branched-Chain Amino Acid

L-valine is one of the three branched-chain amino acids (BCAAs), alongside L-leucine and L-isoleucine. It is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet. L-valine plays a critical role in a multitude of physiological processes.

Key Biological Roles of L-valine:

  • Protein Synthesis: As a fundamental building block of proteins, L-valine is integral to the synthesis of new proteins, which is crucial for muscle growth and repair.

  • Energy Metabolism: L-valine can be catabolized in muscle tissue to provide energy, particularly during times of metabolic stress or prolonged exercise.

  • Neurotransmitter Precursor: The catabolism of L-valine in the brain contributes to the glutamate-glutamine cycle, which is essential for neurotransmission.

  • Immune Function: BCAAs are important for lymphocyte function and proliferation, thus playing a role in the immune response.

This compound: A Hypothetical Derivative

Potential Biological Effects of this compound:

  • Altered Metabolic Fate: The N-acetylation of amino acids can prevent their polymerization into peptides and proteins. This modification could potentially divert this compound away from protein synthesis and towards other metabolic pathways. N-acetylated amino acids are known to be involved in various metabolic processes, including detoxification and biosynthesis.

  • Modified Bioavailability and Transport: Acetylation can alter the polarity and charge of a molecule, which may affect its transport across cell membranes and its overall bioavailability.

  • Potential for Novel Bioactivity: The combination of N-acetylation and 3-hydroxylation could result in a molecule with unique biological activities not exhibited by L-valine. For instance, it might interact with different enzymes or receptors, leading to distinct downstream signaling events. Hydroxylation of amino acids is a common post-translational modification that can significantly alter protein structure and function.

Comparative Data Summary

Due to the lack of direct experimental data for this compound, a quantitative comparison is not feasible. The following table summarizes the known biological effects of L-valine and the hypothesized effects of its derivative.

Biological EffectL-valineThis compound (Hypothesized)
Role in Protein Synthesis Direct precursor for protein synthesis.Likely does not directly participate in protein synthesis due to N-acetylation.
Metabolic Fate Catabolized for energy production; precursor for other biomolecules.May enter specialized metabolic pathways for N-acetylated compounds; potential for unique catabolic products.
Bioavailability Readily absorbed and transported.Bioavailability and transport mechanisms may be altered due to changes in polarity and structure.
Signaling Roles Can influence signaling pathways such as mTOR.Potential for novel interactions with signaling pathways due to structural modifications.

Experimental Protocols

To empirically determine the biological effects of this compound and compare them to L-valine, a series of experiments would be required. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay
  • Objective: To assess the effect of this compound on cell viability and proliferation compared to L-valine.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 for liver metabolism studies, C2C12 for muscle cells) in appropriate media.

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, replace the media with fresh media containing varying concentrations of L-valine or this compound (e.g., 0, 10, 50, 100, 500 µM).

    • Incubate the cells for 24, 48, and 72 hours.

    • At each time point, assess cell viability using an MTT or WST-1 assay according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of viable cells relative to the untreated control.

In Vitro Protein Synthesis Assay
  • Objective: To determine if this compound can be incorporated into newly synthesized proteins.

  • Methodology:

    • Use a cell-free in vitro translation system (e.g., rabbit reticulocyte lysate).

    • Prepare reaction mixtures containing all necessary components for protein synthesis, including a template mRNA (e.g., luciferase mRNA).

    • In separate reactions, add radiolabeled L-valine ([³H]-L-valine) or an equivalent molar concentration of this compound.

    • Incubate the reactions at 30°C for 90 minutes.

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the protein precipitates on glass fiber filters and wash to remove unincorporated amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

    • A significant level of radioactivity in the L-valine sample and a lack of radioactivity in the this compound sample would indicate that the latter is not incorporated into proteins.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known metabolic fate of L-valine and a hypothetical workflow for comparing the two compounds.

L_valine_metabolism cluster_enzymes Key Enzymes L_valine L-valine Protein Protein Synthesis L_valine->Protein Incorporation KIV α-Ketoisovalerate (KIV) L_valine->KIV Transamination BCAT Branched-chain aminotransferase (BCAT) KIV->L_valine Metabolites Downstream Metabolites KIV->Metabolites Oxidative decarboxylation BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) Energy Energy Production Metabolites->Energy

Caption: Metabolic fate of L-valine in the body.

experimental_workflow start Start: Hypothesis Formulation compound_prep Compound Synthesis & Purity Analysis start->compound_prep cell_culture Cell Line Selection & Culture compound_prep->cell_culture in_vitro_assays In Vitro Assays (Viability, Protein Synthesis) cell_culture->in_vitro_assays in_vivo_studies In Vivo Animal Studies (Pharmacokinetics, Toxicology) cell_culture->in_vivo_studies Optional data_analysis Data Analysis & Comparison in_vitro_assays->data_analysis in_vivo_studies->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Workflow for comparing L-valine and its derivative.

A Comparative Analysis of N-Acetyl-3-hydroxy-L-valine and 3-hydroxyisobutyrate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N-Acetyl-3-hydroxy-L-valine and 3-hydroxyisobutyrate (3-HIB), tailored for researchers, scientists, and professionals in drug development. The content is based on available scientific literature and presents a comprehensive overview of their biochemical properties, metabolic roles, and associated signaling pathways, supported by experimental data and methodologies.

Introduction

3-hydroxyisobutyrate (3-HIB) is a well-characterized intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] It has garnered significant attention in metabolic research due to its association with insulin resistance and its role as a signaling molecule in fatty acid transport and metabolism. In contrast, this compound is a structurally related compound for which there is a notable absence of published biological and experimental data. This guide will provide a thorough review of the current knowledge on 3-HIB and offer a theoretical perspective on the potential properties of this compound based on the known functions of N-acetylated amino acids.

Biochemical and Metabolic Profile

A comparative summary of the fundamental properties of this compound and 3-hydroxyisobutyrate is presented below. The significant disparity in available data is immediately apparent.

PropertyThis compound3-hydroxyisobutyrate (3-HIB)
Molecular Formula C7H13NO4C4H8O3
Molar Mass 175.18 g/mol 104.10 g/mol
Chemical Structure Acetylated form of 3-hydroxy-L-valineHydroxy monocarboxylic acid
Metabolic Origin Hypothetically derived from 3-hydroxy-L-valine via N-acetylationIntermediate in the catabolism of L-valine
Key Metabolic Role Not established in the literatureRegulator of fatty acid transport and metabolism, associated with insulin resistance[1]
Primary Tissues of Action Not established in the literatureSkeletal muscle, adipose tissue, liver, and endothelial cells

3-hydroxyisobutyrate (3-HIB): A Key Metabolic Regulator

3-HIB is a crucial catabolic intermediate of valine metabolism.[1] It is produced from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated levels of circulating 3-HIB have been strongly correlated with insulin resistance, type 2 diabetes, and obesity in human cohort studies.

Signaling Pathways and Cellular Effects

3-HIB acts as a paracrine signaling molecule, primarily secreted by muscle cells, to influence endothelial fatty acid transport. This leads to increased fatty acid uptake into muscle and subsequent lipid accumulation, which can contribute to the development of insulin resistance. In adipocytes, 3-HIB has been shown to modulate fatty acid uptake and insulin-stimulated glucose uptake.[[“]][3] Furthermore, it can influence mitochondrial respiration, decreasing oxygen consumption in white adipocytes while increasing it in brown adipocytes.[[“]][3]

The diagram below illustrates the metabolic pathway of valine catabolism leading to the formation of 3-HIB and its subsequent impact on insulin signaling.

valine_catabolism Valine L-Valine BCAT Branched-Chain Amino Acid Transaminase Valine->BCAT a_KIV α-Ketoisovalerate BCAT->a_KIV BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex a_KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Three_HIB_CoA 3-Hydroxyisobutyryl-CoA Isobutyryl_CoA->Three_HIB_CoA HIBCH 3-Hydroxyisobutyryl-CoA Hydrolase Three_HIB 3-Hydroxyisobutyrate (3-HIB) HIBCH->Three_HIB Three_HIB_CoA->HIBCH Endothelial_Cell Endothelial Cell Three_HIB->Endothelial_Cell Paracrine Signaling Muscle_Cell Muscle Cell Endothelial_Cell->Muscle_Cell Promotes Fatty_Acid_Uptake Increased Fatty Acid Uptake Muscle_Cell->Fatty_Acid_Uptake Lipid_Accumulation Lipid Accumulation Fatty_Acid_Uptake->Lipid_Accumulation Insulin_Resistance Insulin Resistance Lipid_Accumulation->Insulin_Resistance hypothetical_pathway Three_hydroxy_L_valine 3-hydroxy-L-valine NAT N-acetyltransferase (Hypothetical) Three_hydroxy_L_valine->NAT NA_3_hydroxy_L_valine This compound NAT->NA_3_hydroxy_L_valine Biological_Effect Unknown Biological Effect NA_3_hydroxy_L_valine->Biological_Effect experimental_workflow cluster_assays Examples of Biological Assays Start Cell Culture Treatment Treatment with Test Compound Start->Treatment Assay Biological Assay Treatment->Assay WB Western Blot GUA Glucose Uptake Assay Mito Mitochondrial Respiration Data_Analysis Data Analysis and Interpretation Conclusion Conclusion Data_Analysis->Conclusion

References

Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of novel small molecule inhibitors targeting prolyl hydroxylase domain (PHD) enzymes is a critical area of research, with significant therapeutic potential for conditions such as anemia in chronic kidney disease. N-Acetyl-3-hydroxy-L-valine, a synthetic amino acid derivative, represents a potential candidate for PHD inhibition due to its structural similarity to the endogenous 2-oxoglutarate co-factor. This guide provides a comparative overview of common bioassays used to validate the activity of such compounds, using the well-characterized PHD inhibitors Roxadustat, Daprodustat, and Vadadustat as benchmarks.

Comparison of PHD Inhibitor Potency Across Different Bioassay Platforms

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a drug. The following table summarizes the reported IC50 values for Roxadustat, Daprodustat, and Vadadustat against PHD enzymes, as determined by various in vitro bioassays. It is important to note that direct comparison of absolute IC50 values across different assay platforms can be challenging due to variations in experimental conditions.

CompoundTargetAssay TypeIC50 (nM)Reference
Roxadustat PHD2Fluorescence Polarization591[1]
Daprodustat PHD1-3.5[2]
PHD2-22.2[2]
PHD3-5.5[2]
Vadadustat PHD1, PHD2, PHD3TR-FRETLow nanomolar[3][4]
Roxadustat, Daprodustat, Vadadustat PHD2AlphaScreenPotent inhibition (sub-µM)[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of PHD inhibitors and the principles behind their bioassays, it is essential to visualize the relevant biological pathways and experimental procedures.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa HIF-α HIFa_OH HIF-α-OH HIFa->HIFa_OH PHD PHD PHD->HIFa_OH O2 O2 O2->PHD KG α-KG KG->PHD VHL VHL HIFa_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE HRE Target_Genes Target Genes (e.g., EPO) HRE->Target_Genes Transcription PHD_inhibitor PHD Inhibitor (e.g., this compound) PHD_inhibitor->PHD Inhibits

Figure 1: HIF Prolyl-Hydroxylase Signaling Pathway.

HTS_Workflow Compound_Library Compound Library (e.g., this compound) Assay_Plate Assay Plate Preparation (Enzyme, Substrate, Co-factors) Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., MS, Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Figure 2: Generalized High-Throughput Screening Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are protocols for three common assays used to determine the inhibitory activity of compounds against PHD enzymes.

MALDI-TOF Mass Spectrometry-Based Assay

This direct and label-free method measures the conversion of a substrate peptide to its hydroxylated product.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • Ferrous sulfate (FeSO4)

  • Sodium L-ascorbate

  • 2-oxoglutarate (α-KG)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, HIF-1α peptide substrate, FeSO4, and sodium L-ascorbate in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding α-KG.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Spot the reaction mixture onto a MALDI target plate and co-crystallize with the MALDI matrix.

  • Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the hydroxylation of the substrate peptide.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay detects the interaction between a hydroxylated peptide and an antibody.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • Streptavidin-coated Donor beads

  • Anti-hydroxy-HIF-1α antibody

  • Protein A-conjugated Acceptor beads

  • Ferrous sulfate (FeSO4)

  • Sodium L-ascorbate

  • 2-oxoglutarate (α-KG)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 0.1% BSA)

  • Test compound (e.g., this compound)

  • 384-well microplate

Procedure:

  • Add the PHD2 enzyme, biotinylated HIF-1α peptide, FeSO4, sodium L-ascorbate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the reaction by adding α-KG.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add a mixture of streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody to each well.

  • Incubate in the dark to allow for binding.

  • Add Protein A-conjugated Acceptor beads to each well.

  • Incubate further in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the hydroxylation reaction.

  • Calculate the percentage of inhibition and determine the IC50 value.

Succinate-Glo™ Hydroxylase Assay

This luminescent assay quantifies the amount of succinate produced as a byproduct of the hydroxylation reaction.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate

  • Ferrous sulfate (FeSO4)

  • Sodium L-ascorbate

  • 2-oxoglutarate (α-KG)

  • Assay buffer

  • Test compound (e.g., this compound)

  • Succinate-Glo™ Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Set up the enzymatic reaction by combining PHD2 enzyme, HIF-1α peptide, FeSO4, sodium L-ascorbate, and the test compound in the assay buffer in the wells of a white plate.

  • Initiate the reaction by adding α-KG.

  • Incubate the reaction for a specified time to allow for succinate production.

  • Add the Succinate-Glo™ Reagent to each well. This reagent contains enzymes that convert succinate to ATP, which then drives a luciferase reaction.

  • Incubate to allow the luminescent signal to develop.

  • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence corresponds to the inhibition of the PHD enzyme.

  • Calculate the percentage of inhibition based on the luminescent signal and determine the IC50 value.

By employing a combination of these validated bioassays, researchers can confidently characterize the inhibitory potential of novel compounds like this compound and advance the development of new therapeutics targeting the HIF prolyl hydroxylase pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of novel metabolites and modified amino acids, such as N-Acetyl-3-hydroxy-L-valine, is a critical task in various stages of drug development and biomedical research. The reliability of experimental data hinges on the robustness and accuracy of the analytical methods employed. Cross-validation of these methods is essential to ensure consistency and reproducibility of results, particularly when transferring methods between laboratories or comparing data from different analytical platforms.

Currently, specific, publicly available cross-validated analytical methods for this compound are not widely documented. However, based on the chemical properties of this N-acetylated, hydroxylated amino acid, several analytical techniques can be adapted and validated for its quantification in biological matrices. This guide provides a comparative overview of potential analytical methods and a comprehensive framework for their cross-validation, adhering to international guidelines such as those from the FDA and ICH.[1][2][3][4][5]

Comparison of Potential Analytical Methods

The choice of an analytical method for this compound will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most promising techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The following table presents a hypothetical comparison of these methods based on typical performance characteristics for the analysis of a small, polar molecule like this compound in a biological matrix (e.g., plasma).

Performance ParameterLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Linearity (r²) > 0.995> 0.99> 0.98
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (%RSD) < 15%< 20%< 20%
Limit of Quantification (LOQ) Low (pg/mL to ng/mL)Low to moderate (ng/mL)Moderate (µg/mL)
Selectivity Very HighHighModerate to High
Throughput HighModerateModerate
Sample Derivatization Not always requiredRequiredMay be required

Experimental Protocols for Method Validation

A comprehensive validation of an analytical method for this compound should be performed to ensure its reliability for the intended application. The following protocols are based on established guidelines for bioanalytical method validation.[1][3][4]

Selectivity and Specificity
  • Objective: To demonstrate that the method can unequivocally measure this compound without interference from other components in the sample matrix.[2]

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.

    • Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with potentially interfering substances (e.g., structurally related compounds, metabolites, common concomitant medications).

    • Analyze the spiked samples to ensure that the interfering substances do not affect the quantification of the analyte.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2][3]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • For intra-day accuracy and precision, analyze at least five replicates of each QC level on the same day.

    • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

    • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration for accuracy, and an RSD of ≤15% (≤20% at the LLOQ).[3]

Calibration Curve and Range
  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte and to define the range over which the method is accurate, precise, and linear.[1][2]

  • Protocol:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound. A minimum of six non-zero concentration points should be used.

    • Analyze the calibration standards and plot the instrument response against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

    • The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1).

    • LOQ: The lowest concentration on the calibration curve that can be quantified with an accuracy within ±20% of the nominal concentration and a precision of ≤20% RSD.

Recovery
  • Objective: To assess the efficiency of the sample extraction procedure.[1]

  • Protocol:

    • Prepare two sets of samples at three QC levels (low, medium, high).

    • Set A: Spike the analyte into the blank matrix before the extraction process.

    • Set B: Spike the analyte into the post-extracted blank matrix.

    • Analyze both sets of samples and calculate the recovery as: (Mean response of Set A / Mean response of Set B) * 100%.

Stability
  • Objective: To evaluate the stability of this compound in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a specified duration.

    • Stock Solution Stability: Evaluate the stability of the analyte in the stock solution under specified storage conditions.

Visualizing the Cross-Validation Workflow and Key Parameters

To further clarify the process, the following diagrams, generated using the DOT language, illustrate a typical cross-validation workflow and the relationship between key validation parameters.

CrossValidationWorkflow start Start: Define Validation Plan labA Laboratory A: Primary Method Validation start->labA labB Laboratory B: Method Transfer and Validation labA->labB Transfer Protocol data_comp Data Comparison and Acceptance Criteria Check labA->data_comp Lab A Data labB->data_comp Lab B Data pass Cross-Validation Successful data_comp->pass Pass fail Investigation and Method Optimization data_comp->fail Fail end End: Validated Method pass->end fail->labA Feedback fail->labB Feedback ValidationParameters method_validation Bioanalytical Method Validation specificity Specificity/ Selectivity method_validation->specificity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity robustness Robustness method_validation->robustness stability Stability method_validation->stability accuracy->precision lod_loq LOD & LOQ linearity->lod_loq

References

A Comparative Analysis of Acylated Valine Derivatives: Antimicrobial and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various acylated valine derivatives, supported by experimental data. This analysis focuses on their antimicrobial and antioxidant activities, offering insights into their potential therapeutic applications.

Acylated valine derivatives, a class of modified amino acids, have garnered significant interest in the scientific community for their diverse biological activities. The addition of an acyl group to the valine amino acid structure can significantly alter its physicochemical properties, leading to enhanced biological efficacy. This guide summarizes key performance data from various studies to facilitate a comparative understanding of these promising compounds.

Comparative Performance Data

The biological activity of acylated valine derivatives is significantly influenced by the nature of the acyl group. The following tables summarize the antimicrobial and antioxidant activities of representative compounds from the literature.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Acylated Valine Derivatives against Various Bacterial Strains

Compound/DerivativeAcyl GroupBacterial StrainMIC (µg/mL)Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine4-[(4-Bromophenyl)sulfonyl]benzoylStaphylococcus aureus ATCC 6538>500[1]
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one(Cyclized derivative)Staphylococcus aureus ATCC 6538250[1]
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione4-(Phenylsulfonyl)benzoylBacillus subtilis ATCC 668362.5[2]
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione4-(Phenylsulfonyl)benzoylStaphylococcus aureus ATCC 653862.5[2]
2-Aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione4-(Phenylsulfonyl)benzoylEscherichia coli ATCC 873962.5[2]
VR3 (Ac-C(VR)₃DPG(RV)₃C-NH₂)Acyl peptideSalmonella enterica4-8[3]
VR4 (Ac-C(VR)₄DPG(RV)₄C-NH₂)Acyl peptideGram-positive bacteria8-16[3]
Antioxidant Activity

The antioxidant potential of acylated valine derivatives can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity of Acylated Valine Derivatives

Compound/DerivativeAssayActivity (% scavenging or IC50)Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineDPPH- (Low activity)[1]
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneDPPH- (Low activity)[1]
1,3-oxazole derivative 8bABTS7.66 ± 0.71%[1]
α-acylamino ketone 7aABTS7.14 ± 1.51%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key assays cited in this guide.

Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

This protocol describes a Schotten-Baumann type N-acylation reaction.

Materials:

  • L-valine

  • 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Aqueous solution of sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-valine in an aqueous solution of sodium hydroxide.

  • Add a solution of 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride in dichloromethane to the L-valine solution dropwise with vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours at room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum suspension in MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compound solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol as a blank

  • 96-well microtiter plate or spectrophotometer cuvettes

Procedure:

  • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Add a specific volume of the test compound solution to a well or cuvette.

  • Add the DPPH working solution to the test compound and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Molecular Mechanisms

To illustrate the potential mechanism of action of acylated valine derivatives, the following diagrams depict a generalized experimental workflow and a potential signaling pathway they may influence.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Starting Materials (L-Valine, Acyl Chloride) s2 Acylation Reaction s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, MS, etc.) s3->s4 b1 Antimicrobial Assay (Broth Microdilution) s4->b1 b2 Antioxidant Assay (DPPH, ABTS) s4->b2 b3 Toxicity Assay s4->b3 b4 Data Analysis & Comparison b1->b4 MIC Values b2->b4 IC50 Values b3->b4 Toxicity Data

Caption: A generalized workflow for the synthesis and biological evaluation of acylated valine derivatives.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm receptor G-Protein Coupled Receptor (e.g., GPR18) g_protein G-Protein Activation receptor->g_protein Activates acyl_val N-Acyl Valine Derivative acyl_val->receptor Binds to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates mTORC1 mTORC1 Signaling Complex pkc->mTORC1 Modulates downstream Downstream Cellular Effects (e.g., Anti-inflammatory Response, Inhibition of Proliferation) mTORC1->downstream Regulates

References

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of Synthetic N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of N-Acetyl-3-hydroxy-L-valine, a chiral building block with potential applications in stereoselective synthesis and drug discovery. We present supporting experimental data for analogous compounds and detailed methodologies to aid in the structural elucidation of this synthetic amino acid derivative.

This compound is a modified amino acid that incorporates both an acetyl protecting group on the amine and a hydroxyl group on the side chain of L-valine. These modifications can impart unique chemical properties, making it a valuable tool in the synthesis of complex molecules. The confirmation of its absolute and relative stereochemistry, as well as its overall connectivity, is paramount for its effective use.

Spectroscopic and Chromatographic Confirmation: A Multi-faceted Approach

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedExpected Observations for this compoundComparison with N-Acetyl-L-valine
¹H NMR Proton environment, chemical shifts, coupling constantsSignals corresponding to the acetyl methyl group, the α-proton, the β-proton, the γ-protons (methyl groups), and the hydroxyl proton. The chemical shift of the β-proton would be significantly downfield due to the hydroxyl group.The key difference would be the presence of a signal for the β-proton at a higher chemical shift and a signal for the hydroxyl proton in this compound.[1][2]
¹³C NMR Carbon skeleton, chemical shiftsSignals for the carbonyl carbons (acetyl and carboxylic acid), the α-carbon, the β-carbon (deshielded by the hydroxyl group), the γ-carbons, and the acetyl methyl carbon.The most significant difference would be the downfield shift of the β-carbon signal in this compound due to the electron-withdrawing effect of the hydroxyl group.[1]
Mass Spectrometry (MS) Molecular weight, fragmentation patternA molecular ion peak corresponding to the exact mass of the molecule. Fragmentation would likely involve loss of water, the acetyl group, and cleavage of the amino acid backbone.The molecular ion peak for this compound would be higher by the mass of an oxygen atom compared to N-Acetyl-L-valine. The fragmentation pattern would also differ due to the presence of the hydroxyl group.[1][3]
High-Performance Liquid Chromatography (HPLC) Purity, retention timeA single peak under appropriate chromatographic conditions, indicating a pure compound. Chiral HPLC can be used to confirm enantiomeric purity.Retention time will differ due to the increased polarity from the hydroxyl group.
Infrared (IR) Spectroscopy Functional groupsCharacteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide and carboxylic acid), and C-O bonds.The presence of a distinct O-H stretching band would be a key differentiator for this compound.

Experimental Protocols: A Roadmap to Structural Verification

The following are detailed methodologies for the key experiments required to confirm the structure of synthetic this compound.

Synthesis of this compound (Proposed)

While a specific protocol for this compound is not widely published, a plausible synthetic route can be adapted from general methods for the N-acetylation of amino acids and the hydroxylation of valine derivatives. A potential multi-step synthesis could involve the protection of the carboxylic acid of L-valine, followed by stereoselective hydroxylation of the β-position, and finally, N-acetylation.

A more direct approach could involve the N-acetylation of 3-hydroxy-L-valine. The general procedure for N-acetylation of an amino acid is as follows:

  • Dissolution: Dissolve 3-hydroxy-L-valine in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or acetone).

  • Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group, making it more nucleophilic.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture at a controlled temperature (typically 0-5 °C) with vigorous stirring.

  • Acidification: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid.

  • Extraction and Purification: Extract the product with an organic solvent and purify it using techniques such as recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Compare the obtained spectra with the expected chemical shifts and with the spectra of N-Acetyl-L-valine.[1][2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Acquire a high-resolution mass spectrum to determine the exact mass of the molecular ion.

  • Tandem MS (MS/MS): Perform tandem mass spectrometry to obtain fragmentation patterns, which can provide further structural information.

Visualizing the Workflow and Potential Applications

The structural confirmation process follows a logical workflow, and the utility of this compound lies in its application as a chiral building block in asymmetric synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation cluster_analysis Data Analysis synthesis Synthetic this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC / Chiral HPLC purification->hplc ir IR Spectroscopy purification->ir analysis Spectral Interpretation & Structural Elucidation nmr->analysis ms->analysis hplc->analysis ir->analysis

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

This compound can serve as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction.

signaling_pathway cluster_asymmetric_synthesis Asymmetric Synthesis prochiral_substrate Prochiral Substrate diastereomeric_intermediate Diastereomeric Intermediate prochiral_substrate->diastereomeric_intermediate + Reagent + Chiral Auxiliary chiral_auxiliary This compound (Chiral Auxiliary) reagent Reagent cleavage Cleavage of Auxiliary diastereomeric_intermediate->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_auxiliary (Recovered) cleavage->chiral_product

Caption: Logical relationship of this compound as a chiral auxiliary in asymmetric synthesis.

Performance Comparison with Alternative Chiral Auxiliaries

In the realm of asymmetric synthesis, various chiral auxiliaries derived from amino acids are employed. The choice of auxiliary can significantly impact the diastereoselectivity and yield of a reaction. While specific data for this compound is needed for a direct comparison, we can highlight key parameters for evaluation against commonly used alternatives.

Table 2: Hypothetical Performance Comparison of Chiral Auxiliaries in an Aldol Reaction

Chiral AuxiliaryDiastereomeric Excess (d.e.) (%)Yield (%)Cleavage Conditions
This compound Data not availableData not availableMild (e.g., hydrolysis)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) >9580-95Reductive (e.g., LiBH₄) or Hydrolytic
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) >9075-90Ozonolysis or Acid Hydrolysis
N-Acetyl-L-valine Likely lower than hydroxy version due to less defined transition stateData not availableMild (e.g., hydrolysis)

The hydroxyl group in this compound has the potential to form intramolecular hydrogen bonds, which could lead to a more rigid and well-defined transition state in a chemical reaction. This rigidity can enhance facial selectivity, potentially leading to higher diastereomeric excess compared to its non-hydroxylated counterpart, N-Acetyl-L-valine.

Conclusion

Confirming the structure of synthetic this compound requires a multi-pronged analytical approach, with NMR and mass spectrometry being the most definitive techniques. While specific experimental data for this molecule remains to be published, the provided methodologies and comparisons with analogous compounds offer a solid framework for its characterization. Its potential as a chiral auxiliary in asymmetric synthesis is promising, and further research to quantify its performance against existing alternatives is warranted. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this intriguing amino acid derivative.

References

N-Acetyl-3-hydroxy-L-valine and its Potential in Neuroprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological efficacy of N-acetylated branched-chain amino acids in the context of established neuroprotective agents.

Currently, direct experimental data on the biological efficacy of N-Acetyl-3-hydroxy-L-valine as a neuroprotective agent is limited in publicly available scientific literature. However, by examining the neuroprotective properties of related compounds, specifically N-acetylated branched-chain amino acids (BCAAs) and BCAAs themselves, we can construct a comparative guide against other well-established neuroprotective agents. This analysis aims to provide a foundational resource for researchers and drug development professionals interested in the potential of novel amino acid derivatives in treating neurological disorders.

Comparative Efficacy of Neuroprotective Agents

The landscape of neuroprotective agents is diverse, with compounds ranging from antioxidants to modulators of neurotransmitter systems. To provide a clear comparison, the following table summarizes the efficacy of select agents based on preclinical and clinical findings. It is important to note that direct head-to-head comparisons are often lacking, and efficacy can vary significantly depending on the specific neurological condition and experimental model used.

Agent/ClassProposed Mechanism of ActionKey Efficacy Data (Model/Condition)Reference
N-Acetyl-L-leucine (NALL) Attenuation of cell death, reduction of neuroinflammation, restoration of autophagy flux.[1][2][3]- Traumatic Brain Injury (TBI) mouse model: Significantly improved motor and cognitive outcomes, reduced lesion volume, and decreased neuroinflammatory markers.[1][3] - Niemann-Pick disease type C: The L-enantiomer (NALL) is the pharmacologically active form, reducing neuroinflammation.[1][1][2][3]
Branched-Chain Amino Acids (BCAAs) Substrates for protein synthesis, regulation of protein and energy metabolism, nitrogen donor for glutamate synthesis.[4][5]- TBI mouse model: Pre-treatment with BCAAs improved acute motor recovery and spatial memory.[5][6][4][5][6]
Edaravone Free radical scavenger, antioxidant.- Acute Ischemic Stroke (AIS): Demonstrated significant superiority in improving 7-day NIHSS scores in a network meta-analysis.[7][8][9][7][8][9]
Citicoline Increases sirtuin 1 (SIRT1) protein levels, membrane stabilizer, precursor for acetylcholine synthesis.[10]- Acute Ischemic Stroke (AIS): Meta-analysis showed improvements in patients who received a high dose within 24 hours without tPA treatment.[10][10]
N-Acetylcysteine (NAC) Antioxidant, precursor to glutathione.- Spinal Cord Injury (rat model): Rescued approximately half of the motoneurons destined to die and restored MAP2 and synaptophysin immunoreactivity.[11][11]
Acetyl-L-carnitine (ALC) Antioxidant, mitochondrial function support.- Spinal Cord Injury (rat model): Similar to NAC, it rescued a significant portion of motoneurons and promoted axonal sprouting.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of neuroprotective agents.

In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury

This model is widely used to mimic TBI in rodents and assess the efficacy of neuroprotective drug candidates.[1][2]

  • Animal Preparation: Adult mice are anesthetized, and their heads are fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region.

  • Injury Induction: A pneumatic or electromagnetic impactor device with a specific tip diameter is used to deliver a controlled cortical impact of defined velocity and depth.

  • Treatment Administration: The test compound (e.g., N-Acetyl-L-leucine) is administered, often orally or via injection, at specific time points pre- or post-injury.[2][3]

  • Behavioral Assessment: Motor and cognitive functions are evaluated using tests such as the beam walk for motor coordination and the novel object recognition test for memory.[3]

  • Histological and Biochemical Analysis: At the end of the study period, brain tissue is collected to assess lesion volume, neuronal cell death (e.g., TUNEL staining), and levels of neuroinflammatory markers (e.g., GFAP for astrocytes, Iba1 for microglia) through immunohistochemistry and western blotting.[3][5]

In Vitro Assay: Neurotoxicity and Neuroprotection in Neuronal Cell Culture

This assay is used to screen for the direct neuroprotective or neurotoxic effects of compounds on neurons.

  • Cell Culture: Primary neurons (e.g., from rodent cortex or hippocampus) or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[12]

  • Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to a neurotoxic agent, such as amyloid-beta (Aβ) fibrils to model Alzheimer's disease or glutamate to induce excitotoxicity.[12]

  • Treatment: The neuroprotective candidate compound is added to the culture medium before, during, or after the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Microscopic Analysis: Morphological changes, such as neurite retraction or cell body shrinkage, are observed and quantified using microscopy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

experimental_workflow cluster_in_vivo In Vivo TBI Model cluster_in_vitro In Vitro Neuroprotection Assay animal_prep Animal Preparation (Anesthesia, Craniotomy) injury Controlled Cortical Impact (CCI) animal_prep->injury treatment_groups Treatment Groups (Vehicle, NALL, etc.) injury->treatment_groups behavioral_tests Behavioral Assessment (Motor and Cognitive) treatment_groups->behavioral_tests tissue_analysis Histological & Biochemical Analysis (Lesion volume, Cell death, Inflammation) behavioral_tests->tissue_analysis cell_culture Neuronal Cell Culture neurotoxin Induce Neurotoxicity (e.g., Amyloid-beta) cell_culture->neurotoxin compound_treatment Treatment with Neuroprotective Agent neurotoxin->compound_treatment viability_assay Assess Cell Viability (MTT, LDH) compound_treatment->viability_assay microscopy Microscopic Analysis viability_assay->microscopy

Caption: Experimental workflows for in vivo and in vitro neuroprotection studies.

neuroprotection_pathway cluster_stimulus Neurological Insult (e.g., TBI, Ischemia) cluster_pathways Secondary Injury Cascade cluster_intervention Neuroprotective Intervention cluster_outcome Outcome insult Primary Injury glutamate Glutamate Excitotoxicity insult->glutamate oxidative_stress Oxidative Stress insult->oxidative_stress inflammation Neuroinflammation insult->inflammation apoptosis Apoptosis glutamate->apoptosis oxidative_stress->apoptosis inflammation->apoptosis neuroprotection Neuronal Survival & Functional Recovery bcaa BCAAs / N-acetylated BCAAs bcaa->glutamate Modulates Glutamate bcaa->inflammation Reduces bcaa->apoptosis Inhibits antioxidants Antioxidants (Edaravone, NAC) antioxidants->oxidative_stress Scavenges Free Radicals antioxidants->apoptosis Inhibits

Caption: Simplified signaling pathways in neurodegeneration and points of intervention.

References

A Spectroscopic Comparison of N-Acetyl-3-hydroxy-L-valine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Acetyl-3-hydroxy-L-valine, a valuable compound in various research and pharmaceutical applications, with its precursors, L-valine and 3-hydroxy-L-valine. Understanding the distinct spectroscopic signatures of these molecules is crucial for synthesis monitoring, quality control, and characterization in drug development and other scientific endeavors. This document summarizes key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are provided to support researchers in their analytical work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-valine, 3-hydroxy-L-valine, and this compound. It is important to note that while extensive experimental data is available for L-valine and its N-acetylated derivative, the spectroscopic data for 3-hydroxy-L-valine is limited, with some of the presented data being predicted rather than experimentally determined.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
L-valine D₂O3.60 (d, 1H, α-CH), 2.27 (m, 1H, β-CH), 1.02 (d, 3H, γ-CH₃), 0.98 (d, 3H, γ'-CH₃)[1][2][3][4]
3-hydroxy-L-valine D₂O (Predicted)3.4 (s, 1H, α-CH), 1.2 (s, 6H, β-C(CH₃)₂)
N-Acetyl-L-valine DMSO-d₆12.5 (br s, 1H, COOH), 8.0 (d, 1H, NH), 4.1 (dd, 1H, α-CH), 2.0 (m, 1H, β-CH), 1.9 (s, 3H, COCH₃), 0.9 (d, 6H, γ-CH₃)[5]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
L-valine D₂O175.0 (C=O), 60.5 (α-CH), 31.0 (β-CH), 19.0 (γ-CH₃), 18.5 (γ'-CH₃)[6]
3-hydroxy-L-valine D₂O (Predicted)175.0 (C=O), 72.0 (β-C-OH), 65.0 (α-CH), 25.0 (β-C(CH₃)₂)
N-Acetyl-L-valine DMSO-d₆173.1 (COOH), 169.5 (C=O, acetyl), 57.1 (α-CH), 29.7 (β-CH), 22.2 (COCH₃), 19.1 (γ-CH₃), 18.0 (γ'-CH₃)[5]

Table 3: FT-IR Spectroscopic Data

CompoundSample PhaseKey Absorptions (cm⁻¹)
L-valine KBr Pellet3150-2800 (O-H, N-H, C-H stretch), 1680-1600 (C=O stretch, N-H bend), 1500-1400 (C-H bend), 1300-1200 (C-O stretch)[7][8][9][10]
3-hydroxy-L-valine N/APredicted to show a broad O-H stretch around 3400 cm⁻¹ from the hydroxyl group, in addition to the typical amino acid absorptions.
N-Acetyl-L-valine Solid~3300 (N-H stretch), 3000-2800 (C-H stretch), ~1720 (C=O stretch, acid), ~1640 (Amide I), ~1540 (Amide II)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
L-valine ESI118.0868[11]72 (loss of COOH and H), 57 (isopropyl cation)[12][13][14]
3-hydroxy-L-valine ESI (Predicted)134.0817Predicted fragments include loss of H₂O, COOH, and isopropanol-related fragments.
N-Acetyl-L-valine EI160.09114 (M-COOH), 86, 72, 43 (acetyl cation)[5][15]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-15 ppm.

    • Referencing: Tetramethylsilane (TMS) or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: An FT-IR spectrometer equipped with a DTGS or MCT detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (or KBr pellet without the sample) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Electrospray Ionization (ESI): Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid). Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.

  • Instrument Parameters (ESI-MS):

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular ions and fragments (e.g., m/z 50-500).

    • Collision Energy (for MS/MS): Varies depending on the instrument and the compound, typically 10-40 eV.

Synthetic and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic analysis.

Synthesis_Pathway L_Valine L-valine 3_Hydroxy_L_valine 3-hydroxy-L-valine L_Valine->3_Hydroxy_L_valine Hydroxylation N_Acetyl_3_hydroxy_L_valine This compound 3_Hydroxy_L_valine->N_Acetyl_3_hydroxy_L_valine Acetylation

Caption: Synthetic pathway from L-valine to this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Dissolution Dissolution in Deuterated Solvent NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR KBr_Pellet KBr Pellet Preparation FTIR FT-IR Spectroscopy KBr_Pellet->FTIR ESI_Solution Solution for ESI MS Mass Spectrometry ESI_Solution->MS Process Spectral Processing NMR->Process FTIR->Process MS->Process Structure Structural Elucidation Process->Structure Compare Comparative Analysis Structure->Compare

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for N-Acetyl-3-hydroxy-L-valine, a derivative of the amino acid L-valine.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the properties and safety data of the closely related compound, N-Acetyl-L-valine. It is crucial to conduct a site-specific risk assessment and consult local regulations before handling and disposal.

Immediate Safety and Handling Precautions

Before disposal, ensure that all personnel handling this compound are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Gently sweep the solid material into a designated, labeled waste container. Clean the spill area with a damp cloth.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and disposal. The data presented below is for N-Acetyl-L-valine and should be considered indicative for this compound.

PropertyValue
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Appearance White to off-white solid
Melting Point 148°C
Boiling Point 362.2 ± 25.0 °C (Predicted)
Solubility in Water Soluble
pKa (Strongest Acidic) 3.62 ± 0.10 (Predicted)

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural guide.

  • Waste Identification and Collection:

    • Collect waste this compound in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Small Quantities (Milligram to Gram Scale):

    • For small research quantities, the compound can typically be disposed of as solid chemical waste.

    • Place the material in a designated container for non-hazardous or laboratory chemical waste, as determined by your institution's waste management plan.

  • Large Quantities:

    • For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

    • Incineration in a licensed hazardous waste facility is a common and effective disposal method for many organic compounds.

  • Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be placed in the same solid chemical waste container.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling non-hazardous or low-hazard chemical solids. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The provided guidance is derived from safety data sheets for structurally similar compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Quantity and Contamination start->assess small_quant Small Quantity (mg to g) assess->small_quant Small large_quant Large Quantity assess->large_quant Large contaminated Contaminated Materials assess->contaminated Contaminated solid_waste Collect in Labeled Solid Chemical Waste Container small_quant->solid_waste consult_ehs Consult Environmental Health & Safety (EHS) large_quant->consult_ehs contaminated->solid_waste incineration Dispose via Licensed Waste Management Facility (e.g., Incineration) solid_waste->incineration consult_ehs->incineration end End of Disposal Process incineration->end

Disposal Workflow for this compound.

This procedural guidance is intended to build trust and provide value beyond the product itself by empowering researchers with the necessary information for safe and compliant laboratory operations. Always prioritize safety and adhere to the specific regulations of your institution and region.

Essential Safety and Logistical Guidance for Handling N-Acetyl-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-3-hydroxy-L-valine. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]

PPE CategoryItemSpecification
Eye and Face Safety GlassesANSI Z87.1 compliant, with side shields.
Chemical GogglesTo be worn when there is a splash hazard.
Face ShieldRecommended for large-scale operations or when a significant splash risk is present, worn in conjunction with safety glasses or goggles.[1]
Hand GlovesChemical-resistant nitrile gloves are recommended.[1][2] Change gloves immediately if contaminated.
Body Lab CoatA standard lab coat is required to protect clothing and skin.[1][2]
ClothingLong pants and closed-toe shoes must be worn at all times in the laboratory.[2]
Respiratory Dust Mask/RespiratorUse a NIOSH-approved N95 respirator or equivalent when handling the powder outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation of dust.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label correctly identifies the contents.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Some related compounds are recommended to be stored in a freezer.[7]

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a chemical spill kit, readily accessible.

  • Weighing and Aliquoting:

    • Perform all manipulations of the powdered compound that may generate dust within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste:

    • Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for chemical containers.

Physical and Chemical Properties (Data for Structurally Similar Compounds)

PropertyValue
Appearance White crystalline powder
Molecular Formula C7H13NO3 (for N-Acetyl-L-valine)
Molecular Weight 159.18 g/mol (for N-Acetyl-L-valine)
Melting Point 163 - 167 °C (for N-Acetyl-L-valine)[7]
Stability Stable under normal conditions.[7][8]
Incompatible Materials Strong oxidizing agents.[7][8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store PrepArea Prepare Work Area Store->PrepArea Weigh Weigh Powder PrepArea->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean DisposeWaste Dispose of Waste Clean->DisposeWaste Wash Wash Hands DisposeWaste->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.